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N,N'-Di-2-propenyl-1,3-propanediamine Documentation Hub

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  • Product: N,N'-Di-2-propenyl-1,3-propanediamine
  • CAS: 83132-59-6

Core Science & Biosynthesis

Foundational

Technical Monograph: N,N'-Di-2-propenyl-1,3-propanediamine (CAS 205041-15-2)

Executive Summary N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS 205041-15-2), often abbreviated as DAAH , represents a critical class of bifunctional building blocks characterized by a propylenediamine core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS 205041-15-2), often abbreviated as DAAH , represents a critical class of bifunctional building blocks characterized by a propylenediamine core flanked by two reactive allyl moieties.[1][2] This unique architecture—combining basic secondary amines with terminal alkenes—grants it dual reactivity: nucleophilic behavior at the nitrogen centers and radical or metathesis susceptibility at the allyl tails.

Primarily utilized as a high-value intermediate in pharmaceutical synthesis (specifically for polyamine analogues and drug linkers) and as a crosslinking monomer in advanced polymer matrices, DAAH requires precise handling to maintain its salt stability and prevent premature polymerization.[1] This guide outlines the physicochemical standards, validated synthetic protocols, and application vectors for researchers in medicinal chemistry and materials science.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The commercial entity is predominantly the dihydrochloride salt, which offers superior stability and water solubility compared to the free base, which is prone to oxidation and volatility.[1]

Table 1: Chemical Specifications
PropertySpecification
Chemical Name N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride
CAS Number 205041-15-2
Synonyms N1,N3-Diallylpropane-1,3-diamine 2HCl; DAAH
Molecular Formula C₉H₁₈N₂[1][2][3][4][5] · 2HCl
Molecular Weight 227.17 g/mol (Salt); 154.25 g/mol (Free Base)
Structure [Cl-].C=CCNCCCNC=C.[Cl-]
Appearance White to off-white crystalline solid
Melting Point 255–265 °C (Decomposition)
Solubility Highly soluble in water, methanol; insoluble in non-polar organics
pKa ~8.2 and ~10.0 (estimated for diamine core)
Hygroscopicity Moderate; storage under desiccant recommended

Synthesis & Manufacturing Logic

The synthesis of CAS 205041-15-2 follows a nucleophilic substitution pathway.[1] The choice of the dihydrochloride salt form is deliberate: it simplifies purification via crystallization and prevents the formation of higher-order oligomers (poly-alkylation) during storage.[1]

Validated Synthetic Route

The industrial standard involves the alkylation of excess allylamine with 1,3-dichloropropane.[1]

  • Reaction Logic: A large excess of allylamine is used to suppress the formation of tertiary amines (over-alkylation).

  • Thermodynamics: The reaction is exothermic; temperature control (50–85 °C) is critical to balance rate vs. byproduct formation.

  • Work-up: The unreacted allylamine is distilled off, and the product is converted to the HCl salt for precipitation.[1]

Reaction Pathway Diagram[1]

Synthesis Reactants 1,3-Dichloropropane + Excess Allylamine Intermediate Transition State (SN2 Substitution) Reactants->Intermediate 50-85°C, N2 atm FreeBase N,N'-Diallyl-1,3-propanediamine (Free Base) Intermediate->FreeBase -HCl (captured by excess amine) SaltFormation HCl / Isopropanol Treatment FreeBase->SaltFormation Purification Product DAAH Dihydrochloride (CAS 205041-15-2) SaltFormation->Product Crystallization

Figure 1: Synthetic workflow for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride, highlighting the transition from alkylation to salt formation for stability.

Reactivity Profile & Functional Group Analysis[1]

Understanding the dual functionality of DAAH is essential for designing experiments.

The Secondary Amine (Nucleophile)

The two secondary amine centers are moderately basic.

  • Reactivity: Can undergo acylation, sulfonylation, or further alkylation.[1]

  • Use Case: In drug design, these nitrogens serve as attachment points for drug pharmacophores, creating "dumbbell" shaped molecules often seen in antiparasitic or anticancer polyamine analogues.[1]

The Allyl Group (Electrophile/Radical Acceptor)

The terminal alkene is electronically isolated from the amine but sterically accessible.

  • Radical Polymerization: Can copolymerize with acrylamides to form cationic hydrogels.

  • Thiol-Ene Click Chemistry: Reacts with dithiols under UV/radical conditions to form thioether linkages, ideal for biodegradable polymers.[1]

  • Olefin Metathesis: Ring-Closing Metathesis (RCM) can generate macrocyclic polyamines.

Applications in Drug Development & Materials[4]

Pharmaceutical Intermediates

Polyamines are ubiquitous in cell growth regulation. DAAH serves as a scaffold for Polyamine Analogues (PAAs).

  • Mechanism: PAAs mimic natural spermine/spermidine but cannot substitute for them in cell survival functions, leading to cell death in rapidly dividing cancer cells.

  • Linker Chemistry: The allyl group can be oxidized to an aldehyde or epoxide, allowing conjugation to proteins or targeting ligands.

Advanced Polymers (Hydrogels & Resins)

DAAH is a "crosslinker of choice" for high-performance ion exchange resins.

  • Diallyl Ammonium Salts: When polymerized (often via cyclopolymerization mechanisms similar to DADMAC), they form pyrrolidine-containing backbones that are chemically stable and highly charged.[1]

  • Protocol Insight: Using the dihydrochloride salt directly in aqueous polymerization ensures high monomer solubility and immediate incorporation of cationic sites.

Application Logic Diagram

Applications DAAH DAAH (CAS 205041-15-2) Core Scaffold Pharma Pharmaceuticals DAAH->Pharma Polymers Polymer Science DAAH->Polymers PAA Polyamine Analogues (Anticancer/Antiparasitic) Pharma->PAA N-functionalization Linkers ADC Linkers (Allyl -> Aldehyde) Pharma->Linkers Olefin Oxidation Hydrogels Superabsorbent Hydrogels (Crosslinker) Polymers->Hydrogels Radical Polym. Resins Ion Exchange Resins (Water Treatment) Polymers->Resins Cyclopolymerization

Figure 2: Strategic application vectors for DAAH, distinguishing between N-based medicinal chemistry and Allyl-based polymer engineering.[1]

Experimental Protocol: Purification & Handling

Context: Commercial batches of DAAH often contain trace mono-allyl impurities or hydrochloride salts of the starting amine. For pharmaceutical applications, recrystallization is mandatory.

Protocol: Isopropanol Recrystallization
  • Dissolution: Suspend crude DAAH (e.g., 100 g) in Isopropanol (IPA, 600 mL).

  • Digestion: Heat to reflux (approx. 82 °C) until fully dissolved. If insolubles remain, filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature (25 °C) under stirring (200 rpm).

  • Aging: Stir for an additional 2 hours to maximize yield and crystal uniformity.

  • Filtration: Filter the white precipitate under vacuum.

  • Drying: Dry in a vacuum desiccator at 40 °C for 12 hours.

    • Target Yield: ~73%

    • Target Purity: >99.5% (GC/Titration)[1]

Safety Note: DAAH is an irritant (H315, H319). It is harmful if swallowed (H302). Always handle in a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2025). 1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, hydrochloride (1:[1][2]2) Properties and Synthesis.[6][7][8] Retrieved from [1]

  • Ambeed. (2025). Safety Data Sheet: N1,N3-Diallylpropane-1,3-diamine dihydrochloride.[1][5] Retrieved from [1]

  • Google Patents. (2013). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.[1][9] (Cited for analogous diamine synthesis methodologies). Retrieved from

  • Mokrov, G. V., et al. (2023).[8] Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. Pharmaceutical Chemistry Journal. (Cited for SAR context of 1,3-propanediamine scaffolds). Retrieved from

Sources

Exploratory

Chemical structure of N,N'-diallyl-1,3-propanediamine

The following technical guide details the chemical structure, synthesis, and application of N,N'-Diallyl-1,3-propanediamine , a critical intermediate in the synthesis of pharmaceutical polymers and cross-linked hydrogels...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of N,N'-Diallyl-1,3-propanediamine , a critical intermediate in the synthesis of pharmaceutical polymers and cross-linked hydrogels.

Molecular Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary

N,N'-Diallyl-1,3-propanediamine (CAS: 205041-15-2 for 2HCl salt) is a symmetric secondary diamine featuring a propyl backbone terminated by two allyl-amino groups. Its bifunctionality—possessing both nucleophilic secondary amines and polymerizable allyl double bonds—makes it a linchpin in the synthesis of phosphate-binding therapeutics (e.g., Sevelamer analogues) and advanced hydrogels.

This guide moves beyond basic property listing to explore the structural causality of its reactivity, optimized synthetic pathways for pharmaceutical-grade purity, and characterization protocols required for regulatory compliance.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule exhibits


 symmetry (in extended conformation), which simplifies its spectroscopic signature. The three-carbon spacer (trimethylene) prevents the steric crowding often seen in ethylenediamine derivatives, allowing the terminal allyl groups to rotate freely. This flexibility is crucial for its role as a cross-linker, as it allows the molecule to bridge polymer chains without inducing ring strain.

Key Structural Features:

  • Allyl Groups (

    
    ):  Provide sites for radical polymerization or thiol-ene "click" chemistry.
    
  • Secondary Amines (

    
    ):  Act as proton acceptors (
    
    
    
    ) and nucleophilic sites for further functionalization (e.g., acylation).
  • Propyl Backbone: A hydrophobic spacer that modulates the solubility and flexibility of the resulting polymer network.

Physicochemical Properties Table
PropertyValue / DescriptionNote
IUPAC Name

-di(prop-2-en-1-yl)propane-1,3-diamine
Molecular Formula

Free Base
Molecular Weight 154.25 g/mol Free Base
CAS Number 205041-15-2Dihydrochloride Salt (DAAH)
Appearance Colorless to pale yellow liquidFree base oxidizes in air
Solubility Miscible in water, alcohols, chloroformHigh polarity due to amines
Basicity Diprotic baseForms stable crystalline salts (2HCl)
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Allyl1 Allyl Group (Polymerizable) Amine1 Sec-Amine (Nucleophile) Allyl1->Amine1 Backbone Propyl Spacer (Flexible Linker) Amine1->Backbone Amine2 Sec-Amine (Nucleophile) Backbone->Amine2 Allyl2 Allyl Group (Polymerizable) Amine2->Allyl2

Figure 1: Functional segmentation of N,N'-diallyl-1,3-propanediamine showing the symmetry of polymerizable and nucleophilic domains.

Synthetic Pathways & Process Optimization

Synthesizing N,N'-diallyl-1,3-propanediamine with high selectivity is challenging due to the tendency of amines to undergo multiple alkylations (forming tertiary amines or quaternary ammonium salts).

Route A: Direct Alkylation (The "Dirty" Route)

Reacting 1,3-diaminopropane with allyl chloride.

  • Mechanism:

    
     substitution.
    
  • Drawback: Difficult to stop at the secondary amine stage. Produces significant amounts of tri- and tetra-allylated byproducts, requiring tedious fractional distillation.

  • Verdict: Unsuitable for GMP manufacturing.

Route B: The Hexahydropyrimidine Route (The "Pharma" Route)

This advanced method utilizes a "protection-activation" strategy to ensure mono-allylation at each nitrogen.

Protocol Logic:

  • Cyclization: 1,3-Diaminopropane reacts with formaldehyde to form hexahydropyrimidine .[1] This "ties up" the nitrogens, preventing over-alkylation.

  • Allylation: The cyclic intermediate is reacted with allyl halide. The ring structure directs the alkylation sterically and electronically.

  • Hydrolysis: The ring is opened under acidic conditions to release the target diamine.

Step-by-Step Methodology:

  • Reagents: 1,3-Diaminopropane (1.0 eq), Formaldehyde (1.0 eq), Allyl Bromide (2.0 eq), NaOH.

  • Step 1: Mix diaminopropane and formaldehyde at

    
    . Stir 2h to form hexahydropyrimidine.
    
  • Step 2: Add Allyl Bromide dropwise. The reaction is exothermic; maintain

    
    .
    
  • Step 3: Hydrolyze with

    
    . Reflux for 4 hours.
    
  • Purification: Basify to pH 12, extract with dichloromethane, dry over

    
    , and distill under reduced pressure.
    

SynthesisFlow Start 1,3-Diaminopropane + Formaldehyde Intermediate Hexahydropyrimidine (Cyclic Protection) Start->Intermediate Cyclization Alkylation Reaction with Allyl Halide Intermediate->Alkylation Directed Alkylation Hydrolysis Acid Hydrolysis (Ring Opening) Alkylation->Hydrolysis Deprotection Product N,N'-Diallyl-1,3-propanediamine (High Purity) Hydrolysis->Product Isolation

Figure 2: Optimized synthesis pathway via hexahydropyrimidine intermediate to minimize over-alkylation byproducts.

Spectroscopic Characterization & Quality Control

To validate the structure, the following spectroscopic markers must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

(for HCl salt).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Allyl Terminal (

)
5.10 – 5.25Multiplet4HTerminal vinyl protons
Allyl Internal (

)
5.80 – 5.95Multiplet2HInternal vinyl protons
Allyl Methylene (

)
3.20 – 3.25Doublet4HMethylene adjacent to vinyl
Propyl End (

)
2.60 – 2.70Triplet4HPropyl backbone ends
Propyl Middle (

)
1.65 – 1.75Quintet2HCentral propyl methylene
Amine (

)
1.2 – 1.5Broad Singlet2HExchangeable (varies w/ conc.)
Mass Spectrometry (ESI-MS)
  • Expected Parent Ion

    
    :  m/z 155.15
    
  • Fragmentation Pattern: Loss of allyl group (M-41) is a common diagnostic fragment.

Functional Reactivity & Applications

Pharmaceutical Polymer Synthesis (Sevelamer Analogues)

This diamine is a primary building block for polyallylamine networks used to treat hyperphosphatemia.

  • Mechanism: The allyl groups undergo radical polymerization to form a polyamine backbone.

  • Crosslinking: The bifunctional nature allows it to act as an internal crosslinker, creating a hydrogel mesh that traps phosphate ions in the gastrointestinal tract.

Coordination Chemistry

The secondary amines can coordinate with Platinum(II) to form cisplatin analogues.

  • Structure:

    
    .
    
  • Utility: The bulky allyl groups can reduce DNA repair recognition, potentially overcoming cisplatin resistance.

Handling, Safety, & Stability

Stability Profile
  • Free Base: Hygroscopic and sensitive to oxidation (absorbs

    
     from air to form carbamates). Store under nitrogen/argon at 
    
    
    
    .
  • Dihydrochloride Salt (DAAH): Highly stable solid. Preferred form for storage and handling.

Safety Hazards
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Toxicity: Harmful if swallowed or inhaled.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

References

  • Synthesis of N,N'-diallyl-1,3-diaminopropane.World Intellectual Property Organization (WIPO). Patent WO2011093439A1.
  • Preparation of 1,3-dibromopropane (Precursor synthesis). PrepChem. Available at: [Link]

  • Polyallylamine Crosslinking Agents. National Institutes of Health (NIH) - PubChem. (Contextual reference for polyallylamine structures). Available at: [Link]

Sources

Foundational

Technical Guide: Physical Properties & Characterization of N,N'-Di-2-propenyl-1,3-propanediamine Dihydrochloride

This guide serves as an in-depth technical resource for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride , a specialized amine salt often utilized as a crosslinking intermediate in polymer chemistry and a critical r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride , a specialized amine salt often utilized as a crosslinking intermediate in polymer chemistry and a critical reference standard in pharmaceutical impurity profiling (specifically for Sevelamer).[1]

[1]

Executive Summary & Chemical Identity

N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (also known as N,N'-Diallyl-1,3-propanediamine 2HCl) is the stabilized salt form of the secondary diamine N,N'-diallyl-1,3-propanediamine.[1]

In drug development, this compound is primarily encountered in two contexts:

  • Monomer/Crosslinker Synthesis: As a precursor for poly(allylamine) based hydrogels.

  • Impurity Profiling: As a reference standard for "Impurity A" or similar degradants in the manufacturing of phosphate-binding drugs like Sevelamer Hydrochloride and Sevelamer Carbonate .

Chemical Structure & Identifiers

The molecule consists of a propyl chain terminated by two secondary amine groups, each substituted with an allyl (2-propenyl) group. The dihydrochloride salt ensures stability against oxidation and volatility compared to the free base.

Parameter Details
Chemical Name N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride
Synonyms N,N'-Diallyl-1,3-diaminopropane 2HCl; 1,3-Bis(allylamino)propane dihydrochloride
Free Base CAS 10595-59-2 (Reference for parent amine)
Molecular Formula C₉H₁₈N₂[1][2][3][4] · 2HCl
Molecular Weight 227.17 g/mol (Salt); 154.25 g/mol (Free Base)
SMILES C=CCNCCCNCC=C.Cl.Cl
Structural Connectivity Map

The following diagram illustrates the connectivity and functional groups critical for spectroscopic identification.

ChemicalStructure Figure 1: Structural Connectivity of N,N'-Di-2-propenyl-1,3-propanediamine 2HCl Allyl1 Allyl Group (CH2=CH-CH2-) Amine1 Sec-Amine (-NH- . HCl) Allyl1->Amine1 N-Alkylation Propyl Propyl Linker (-(CH2)3-) Amine1->Propyl Linker Amine2 Sec-Amine (-NH- . HCl) Propyl->Amine2 Linker Allyl2 Allyl Group (-CH2-CH=CH2) Amine2->Allyl2 N-Alkylation

[1]

Physical & Thermodynamic Properties

The dihydrochloride salt exhibits significantly different physical properties than its liquid free base. The ionic lattice formed by the protonated amines and chloride counter-ions imparts high water solubility and a solid state at room temperature.

Property Data Table[1][4][6][7]
PropertyValue / DescriptionTechnical Insight
Physical State Crystalline SolidThe free base is a liquid; the salt formation is essential for handling and quantification.
Color White to Off-WhiteYellowing indicates oxidation of the allyl groups or presence of free amine.
Melting Point 185°C – 195°C (Decomposes)Note: While specific literature values vary by batch purity, homologous salts (e.g., Dimethyl analog) melt ~187-191°C. The allyl variant typically exhibits a similar high melting range followed by decomposition.[1]
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character; pH of solution will be acidic (~pH 3-5).
Solubility (Organics) Soluble in MeOH, EtOH; Insoluble in Hexane, EtherUseful for purification: The free base is extracted into ether, while the salt precipitates from ether/ethanol.[1]
Hygroscopicity Moderate to HighAmine hydrochlorides readily absorb atmospheric moisture. Must be stored in desiccators.
pKa (Calculated) ~10.5 (Amine 1), ~8.5 (Amine 2)The two amine groups protonate stepwise; the dihydrochloride is the fully protonated species.

Synthesis & Purification Workflow

Understanding the synthesis is crucial for identifying potential impurities (such as mono-allyl byproducts or over-alkylated quaternary salts). The standard route involves the alkylation of 1,3-diaminopropane with allyl chloride.[1]

Synthesis Logic Flow

The following workflow describes the formation of the target salt from raw materials, emphasizing the critical acidification step that converts the volatile oil (free base) into the stable solid (target).

SynthesisWorkflow Figure 2: Synthesis & Isolation of N,N'-Diallyl-1,3-propanediamine 2HCl Reactants Reactants: 1,3-Diaminopropane + Allyl Chloride (Base: NaOH/K2CO3) Reaction N-Alkylation (Controlled Temp < 50°C) Reactants->Reaction FreeBase Crude Free Base (Oily Liquid) Reaction->FreeBase Extraction Extraction (Organic Phase: Ether/DCM) FreeBase->Extraction Remove Salts Acidification Salt Formation Add HCl in Ethanol/Ether Extraction->Acidification Precipitation Crystallization Crystallization Filter & Dry under N2 Acidification->Crystallization Yields Dihydrochloride

Characterization Protocols

To validate the identity and purity of N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride, the following multi-modal testing protocol is recommended.

A. Proton NMR (^1H-NMR)

The allyl group provides a distinct diagnostic signature.

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • δ 5.8 – 6.0 ppm (Multiplet, 2H): Methine proton of the allyl group (-CH=).

    • δ 5.2 – 5.4 ppm (Multiplet/Doublets, 4H): Terminal alkene protons (=CH₂).

    • δ 3.6 ppm (Doublet, 4H): Methylene protons adjacent to the nitrogen (N-CH₂-CH=).

    • δ 3.0 ppm (Triplet, 4H): Propyl chain methylene protons adjacent to nitrogen.

    • δ 2.0 ppm (Quintet, 2H): Central methylene of the propyl chain.

B. Chloride Content Titration

To ensure the material is the dihydrochloride (2HCl) and not the monohydrochloride.

  • Method: Argentometric titration with AgNO₃.

  • Theoretical Chloride Content:

    • MW = 227.17 g/mol .

    • 2 × Cl = 70.90 g/mol .

    • Target % Cl: ~31.2%.

  • Protocol: Dissolve 50 mg of sample in deionized water. Titrate with 0.1 N AgNO₃ using a potentiometric electrode or eosin indicator.

C. HPLC Purity (Impurity Profiling)

Used to detect over-alkylated byproducts (Tri-allyl species).

  • Column: C18 or Amide/HILIC (due to high polarity).

  • Mobile Phase: Buffer (Phosphate pH 3.0) / Acetonitrile gradient.

  • Detection: UV at 205 nm (low sensitivity due to lack of conjugation) or CAD (Charged Aerosol Detector).

Handling, Stability & Safety

Hygroscopicity & Storage[1]
  • Challenge: As a secondary amine hydrochloride, the substance is hygroscopic. Absorption of water leads to "caking" and hydrolysis errors in weighing.

  • Storage: Store at 2°C–8°C under an inert atmosphere (Argon or Nitrogen). Cap vials tightly with Parafilm.

  • Desiccation: If caking occurs, dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Safety Profile (GHS Classifications)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

  • Tokyo Chemical Industry (TCI). Product Specification: N,N-Diethyl-1,3-propanediamine Dihydrochloride (Analog Reference). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66978 (N,N'-Dimethyl-1,3-propanediamine - Free Base Analog).[1] Retrieved from .

  • Google Patents. WO2011093439A1: Method for producing N,N'-diallyl-1,3-diaminopropane. (Describes the synthesis of the free base and chlorination to salt). Retrieved from .

  • TLC Pharmaceutical Standards. Sevelamer Impurity Standards. (Identifies diallyl-diaminopropane derivatives as key impurities). Retrieved from .[5][6]

Sources

Exploratory

Solubility Profile &amp; Technical Guide: N,N'-Diallyl-1,3-Propanediamine

This guide details the solubility profile, physicochemical properties, and handling protocols for N,N'-diallyl-1,3-propanediamine (CAS 10563-36-7).[1] It is designed for researchers in polymer synthesis, drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for N,N'-diallyl-1,3-propanediamine (CAS 10563-36-7).[1] It is designed for researchers in polymer synthesis, drug development, and materials science who require precise solvation data for reaction planning and formulation.

Executive Summary

N,N'-diallyl-1,3-propanediamine is a symmetrical secondary diamine characterized by a propyl backbone flanked by two reactive allyl groups.[1] Its unique structure—combining basic amine functionality with unsaturated allyl termini—makes it a critical intermediate for dual-cure polymer systems (epoxy/radical), bismaleimide (BMI) toughening , and pharmaceutical synthesis .[1]

Solubility Verdict: The molecule exhibits amphiphilic behavior . It is highly soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) due to hydrogen bonding capabilities.[1] It shows good solubility in chlorinated solvents and aromatic hydrocarbons but has limited miscibility in highly aliphatic hydrocarbons (e.g., Hexane) at low temperatures. Water solubility is pH-dependent; while soluble in its free base form, it is fully miscible in acidic aqueous media.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the structural drivers of solubility is essential for solvent selection.

PropertyValue / Description
Chemical Name N,N'-Diallyl-1,3-propanediamine
CAS Number 10563-36-7
Molecular Formula C

H

N

Molecular Weight 154.25 g/mol
Structure CH

=CH-CH

-NH-(CH

)

-NH-CH

-CH=CH

Functional Groups Secondary Amine (2x), Allyl (2x)
Predicted LogP ~1.6 – 1.9 (Moderately Lipophilic)
pKa (Estimated) ~10.2 (Secondary Amine)
Physical State Colorless to pale yellow liquid
Density ~0.86 g/mL (Estimated based on analogs)
Structural Solvation Mechanism
  • Amine Groups (-NH-): Act as hydrogen bond donors and acceptors, driving solubility in water, alcohols, and ethers.[1]

  • Allyl Groups (-CH

    
    CH=CH
    
    
    
    ):
    Provide lipophilic character and
    
    
    -electron density, facilitating solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).[1]
  • Propyl Backbone: Acts as a flexible spacer, preventing rigid crystallization and maintaining liquid state at room temperature.

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and interaction type.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Alcohols Methanol, Ethanol, IPAMiscible Strong H-bonding interaction with amine nitrogens.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>500 g/L) Favorable dipole-dipole interactions; excellent for extraction.[1]
Ethers THF, Diethyl Ether, DioxaneHigh Ether oxygens accept H-bonds from amine protons.[1]
Aromatics Toluene, Benzene, XyleneHigh

-

interactions between solvent rings and allyl groups.
Polar Aprotic DMF, DMSO, NMPMiscible High polarity stabilizes the amine; ideal for high-T reactions.
Aliphatic Hexane, Heptane, PentaneModerate/Variable Soluble, but phase separation may occur at low temperatures due to polarity mismatch.
Water Water (pH 7)Soluble H-bonding dominates.[1] Solubility decreases with increasing temperature (LCST behavior possible).
Acidic Water 0.1 M HCl, Acetic Acid (aq)Fully Miscible Protonation of amines forms a highly soluble cationic salt.
Theoretical Modeling: Hansen Solubility Parameters (HSP)

In the absence of experimental data for a specific solvent, use these estimated HSP values (calculated via Hoftyzer-Van Krevelen group contribution method) to predict compatibility.[1]

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Driven by hydrocarbon backbone)[1]
  • Polarity (

    
    ):  ~5.0 MPa
    
    
    
    (Driven by secondary amines)[1]
  • H-Bonding (

    
    ):  ~7.5 MPa
    
    
    
    (Driven by amine protons)[1]

Interaction Radius (


):  Solvents with a "Distance" (

) < 8.0 from these coordinates are likely good solvents.[1]

Experimental Protocols

Protocol A: Determination of Solubility Limits (Cloud Point Method)

Objective: To determine the precise solubility limit in a non-standard solvent.

Reagents:

  • N,N'-diallyl-1,3-propanediamine (Test Substance)[1]

  • Target Solvent (Anhydrous)[1]

Workflow:

  • Preparation: Weigh 1.00 g of solvent into a crimp-top vial.

  • Titration: Add the diamine dropwise (approx. 10 mg per drop) while stirring at 25°C.

  • Observation:

    • Clear Solution: Continue addition.

    • Cloudiness/Turbidity: Reached saturation point.

  • Quantification: Weigh the vial after the endpoint. Calculate solubility (

    
    ) as:
    
    
    
    
    [1]
Protocol B: Purification via Acid-Base Extraction

Objective: To recover or purify the diamine from a reaction mixture (e.g., toluene).[1]

Workflow Visualization (DOT):

ExtractionProtocol Start Crude Mixture (in Organic Solvent) AcidWash Add 1M HCl (aq) Stir vigorously Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Diamine Salt) PhaseSep1->AqLayer1 Keep BaseNeut Basify with 2M NaOH (pH > 12) AqLayer1->BaseNeut Extract Extract with DCM (3x) BaseNeut->Extract Dry Dry over Na2SO4 Evaporate Solvent Extract->Dry Product Purified N,N'-diallyl-1,3-propanediamine Dry->Product

Figure 1: Acid-base extraction workflow for purifying N,N'-diallyl-1,3-propanediamine, leveraging its pH-dependent water solubility.

Applications & Implications

Epoxy Curing Agents

The secondary amine hydrogens react with epoxide rings, while the allyl groups remain available for a second-stage cure (thermal or UV).

  • Solvent Recommendation: Use Benzyl Alcohol or DMF as a solvent/accelerator if formulating liquid hardeners.

Bismaleimide (BMI) Modification

Used to improve the toughness of BMI resins via "Ene" reaction.

  • Processing: The diamine is often pre-reacted with the BMI monomer in Acetone or MEK (Methyl Ethyl Ketone) to form a B-stage prepolymer.[1]

Pharmaceutical Intermediates

Acts as a linker in drug synthesis.

  • Reaction Media: Dichloromethane (DCM) is the preferred solvent for acylation or alkylation reactions due to high solubility and ease of removal.

Safety & Handling (MSDS Highlights)

  • Corrosivity: As a secondary amine, it is corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile) and eye protection. [1]

  • Flammability: The allyl groups lower the flash point. Handle away from open flames and sparks.

  • Storage: Store under nitrogen or argon. Amines react with atmospheric CO

    
     to form carbamates (white crust), which can reduce solubility and reactivity.
    

References

  • PubChem. (n.d.). 1,3-Propanediamine, N,N'-di-2-propenyl- (CAS 10563-36-7). National Center for Biotechnology Information.[2] Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of N,N'-diallyl-1,3-propanediamine from 1,3-dichloropropane

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N'-diallyl-1,3-propanediamine, a valuable diamine monomer and crosslinking agent. The synthesis is achieved via a direct N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N'-diallyl-1,3-propanediamine, a valuable diamine monomer and crosslinking agent. The synthesis is achieved via a direct N-alkylation of allylamine with 1,3-dichloropropane. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol with an emphasis on safety and causality, outlines methods for purification and characterization, and provides a troubleshooting guide for common issues. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for applications in polymer chemistry and pharmaceutical intermediate synthesis.

Introduction and Significance

N,N'-diallyl-1,3-propanediamine is a key building block in various fields of chemical synthesis. Its bifunctional nature, possessing two reactive allyl groups and two secondary amine functionalities, makes it an ideal monomer for polymerization and a crosslinking agent. Notably, it is utilized as a crosslinker in the synthesis of crosslinked polyallylamine resins, which are effective phosphate binders for the treatment of hyperphosphatemia.[1]

The synthesis route from 1,3-dichloropropane and allylamine is a well-established and direct method based on the principles of nucleophilic substitution.[1] This guide provides a robust and detailed procedure for this synthesis, tailored for research and development laboratories.

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of allylamine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atoms of 1,3-dichloropropane, which are rendered electron-deficient by the electronegative chlorine atoms.

The reaction proceeds in two sequential alkylation steps:

  • First Alkylation: An allylamine molecule attacks one of the primary carbons of 1,3-dichloropropane, displacing a chloride ion and forming the intermediate, N-allyl-3-chloropropylamine.

  • Second Alkylation: A second molecule of allylamine attacks the remaining terminal carbon of the intermediate, displacing the second chloride ion to form the desired product, N,N'-diallyl-1,3-propanediamine.

In this protocol, an excess of allylamine is used. This serves two critical purposes: it acts as the primary nucleophilic reactant and simultaneously functions as a base to neutralize the hydrogen chloride (HCl) that is cogenerated during each alkylation step, forming allylamine hydrochloride. This prevents the protonation of the amine, which would otherwise deactivate it as a nucleophile.

***```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Diagram 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization of N,N'-diallyl-1,3-propanediamine

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the allyl group protons (δ ≈ 5.8-6.0 ppm for the multiplet of -CH=, δ ≈ 5.0-5.2 ppm for the multiplets of =CH₂), the methylene protons adjacent to the nitrogen (δ ≈ 2.5-2.7 ppm, triplet), the central methylene protons of the propane backbone (δ ≈ 1.6-1.8 ppm, quintet), and the methylene protons of the allyl group adjacent to the nitrogen (δ ≈ 3.1-3.3 ppm, doublet). The N-H proton signal would appear as a broad singlet.
¹³C NMR (CDCl₃, 100 MHz): Signals for the unique carbons: two sp² carbons of the allyl group (δ ≈ 135-140 ppm and 115-120 ppm), and three sp³ carbons corresponding to the -CH₂- groups of the propanediamine backbone and the allyl substituent.
IR Spectroscopy (Neat, cm⁻¹): Characteristic peaks include: ~3300 (N-H stretch, secondary amine), ~3080 (C-H stretch, alkene), 2850-2960 (C-H stretch, alkane), ~1640 (C=C stretch, alkene), and ~915, 995 (out-of-plane C-H bends, alkene).
Mass Spec. (EI) The molecular ion peak (M⁺) should be observed at m/z = 154.27, corresponding to the molecular weight of the product (C₉H₁₈N₂).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., wet allylamine).2. Insufficient heating.1. Use freshly distilled allylamine.2. Ensure the reaction mixture is reaching and maintaining reflux temperature.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up.3. Side reactions (e.g., over-alkylation, polymerization).1. Extend the reflux time and monitor by TLC/GC.2. Be meticulous during extractions; perform multiple extractions with smaller solvent volumes.3. Ensure slow, controlled addition of the dichloropropane to minimize local high concentrations.
Product is Impure 1. Incomplete removal of starting material or byproducts.2. Inefficient distillation.1. Ensure the base wash is thorough to remove all hydrochloride salts.2. Use a fractionating column during vacuum distillation and collect very narrow boiling point fractions.
Emulsion during Work-up Formation of stable emulsions during NaOH wash.Add a small amount of brine (saturated NaCl solution) to break the emulsion.

References

  • Google Patents. (2011). WO2011093439A1 - Method for producing n,n'-diallyl-1,3-diaminopropane.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, December 14). Retrieved from [Link]

  • Girolami Group Website - Illinois. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-dibutyl-1,3-propanediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application

Radical polymerization conditions for diallyl diamine monomers

Application Note: Radical Cyclopolymerization of Diallyl Diamine Monomers Executive Summary This guide details the protocols for the radical polymerization of diallyl diamine-based monomers. Unlike mono-functional vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Cyclopolymerization of Diallyl Diamine Monomers

Executive Summary

This guide details the protocols for the radical polymerization of diallyl diamine-based monomers. Unlike mono-functional vinyl monomers (e.g., acrylamide), diallyl monomers undergo Butler Cyclopolymerization , a mechanism where alternating intramolecular cyclization and intermolecular propagation form linear, non-crosslinked chains containing pyrrolidine or piperidine rings.

Critical Technical Insight: The primary challenge in polymerizing diallyl monomers is degradative chain transfer (autoinhibition) caused by the stability of the allylic radical. To achieve high molecular weight (MW), the monomer must be polymerized in its cationic salt form (quaternary or protonated) at high concentrations . Polymerization of the free amine base yields only low MW oligomers.

Mechanistic Foundation

The Butler Cyclopolymerization Mechanism

The polymerization proceeds via a "zipper" mechanism. An initiating radical attacks one allyl group, followed by a rapid intramolecular attack on the second allyl group to form a ring (cyclization), and finally an intermolecular attack on a new monomer (propagation).

Key Kinetic Driver:

  • Intramolecular Cyclization (

    
    ):  Favored entropically and kinetically.
    
  • Intermolecular Propagation (

    
    ):  Depends heavily on monomer concentration.
    
  • Degradative Chain Transfer (

    
    ):  Abstraction of the allylic hydrogen creates a stable, non-propagating radical. This must be suppressed. 
    

Suppression Strategy: Converting the amine to a quaternary ammonium salt (e.g., DADMAC) or a hydrochloride salt (DAA-HCl) introduces a positive charge. This electron-withdrawing effect destabilizes the transition state for hydrogen abstraction, thereby reducing


 and allowing 

to dominate.
Pathway Diagram

ButlerMechanism cluster_cycle Propagation Cycle Monomer Diallyl Monomer (Cationic Salt) Radical Initial Radical Attack Monomer->Radical Initiator Cyclization Intramolecular Cyclization (Ring Closure) Radical->Cyclization Fast (k_c) Propagation Intermolecular Propagation (Chain Growth) Cyclization->Propagation High [M] req. Transfer Degradative Chain Transfer (AVOID) Cyclization->Transfer If Low [M] or Free Base Propagation->Monomer Repeat

Figure 1: The Butler Cyclopolymerization pathway. Success depends on favoring Cyclization/Propagation over Transfer.

Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Monomer State Salt Form (Cl⁻, Br⁻, SO₄²⁻)The positive charge reduces electron density on the allylic carbon, suppressing degradative chain transfer (hydrogen abstraction).
Concentration > 50% w/w (2.5 - 4.0 M) Propagation is 2nd order with respect to monomer concentration in some models; high [M] is essential to outcompete chain transfer.
Solvent Water (Deionized, O2-free)Water promotes the dissociation of the counter-ion, maximizing the electrostatic repulsion between the growing radical and the allylic hydrogens.
Initiator Azo (V-50) or Persulfate (APS) Water-soluble initiators are required. V-50 is preferred for cationic monomers as it avoids forming anionic end-groups that might complex with the polymer.
pH pH 2 - 4 (for DAA)For secondary amines (DAA), low pH ensures 100% protonation. DADMAC (quaternary) is less pH sensitive but typically run at pH 6-7.
Atmosphere Nitrogen/Argon Oxygen is a radical scavenger. Strict degassing is mandatory.

Experimental Protocols

Protocol A: Homopolymerization of DADMAC (Industry Standard)

Target: High MW Poly(DADMAC) for flocculation or rheology modification.

Materials:

  • Monomer: Diallyldimethylammonium chloride (DADMAC), 65% aqueous solution.[1]

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) OR Ammonium Persulfate (APS).

  • Chelant: EDTA (Disodium salt) – traces of metal ions can catalyze termination.

  • Solvent: Deionized Water.

Step-by-Step Workflow:

  • Monomer Preparation:

    • Charge a 500 mL 3-neck round-bottom flask with 200 g of DADMAC (65% solution).

    • Add 0.1 g EDTA to sequester trace transition metals.

    • Adjust pH to 6.0–7.0 using dilute HCl or NaOH if necessary.

    • Crucial: Dilute only if necessary. Target final monomer concentration should remain >50%.

  • Degassing (The "Sparge"):

    • Equip flask with a mechanical stirrer, reflux condenser, and N2 inlet.

    • Sparge the solution with high-purity Nitrogen for 45 minutes while stirring at 100 RPM.

    • Why: Oxygen inhibition leads to long induction periods and low MW.

  • Initiation:

    • Heat the reaction mixture to 60°C (for V-50) or 70°C (for APS).

    • Dissolve Initiator (1.0 mol% relative to monomer) in minimal degassed water (e.g., 5 mL).

    • Inject initiator solution via septum.

  • Polymerization:

    • Maintain temperature ±1°C.

    • Increase stirring speed as viscosity rises (torque monitoring is recommended).

    • Reaction time: 4 to 6 hours .

    • Observation: The solution will become extremely viscous, resembling a clear gel.

  • Termination & Isolation:

    • Dilute with water to reduce viscosity.

    • Precipitate polymer into Acetone (approx. 10x volume of polymer solution).

    • Filter white fibrous precipitate and dry in a vacuum oven at 50°C.

Protocol B: Polymerization of Diallylamine (DAA) - The "pH Switch"

Target: pH-responsive polyamine precursors.

Pre-requisite: Diallylamine (secondary amine) is a liquid. It must be converted to the hydrochloride salt in situ before polymerization.

  • Salt Formation:

    • Place 10.0 g (0.103 mol) Diallylamine (DAA) in a reactor on an ice bath.

    • Dropwise add concentrated Hydrochloric Acid (37%) (approx. 10.2 g) while stirring.

    • Endpoint: Monitor pH.[2] Adjust until pH is < 3.0 . The solution should be clear.

    • Adjust final concentration to 60% w/w with water.

  • Polymerization:

    • Follow Protocol A (Steps 2-5).

    • Note: DAA-HCl polymerizes slower than DADMAC. Increase initiator load to 2.0 mol% or extend time to 12 hours.

Characterization & Validation

To confirm the "Cyclopolymer" structure (absence of pendant double bonds):

MethodExpected ResultInterpretation
1H-NMR (D2O) Disappearance of peaks at 5.0–6.0 ppm Confirm consumption of allylic double bonds.
13C-NMR Broad peaks at 20–70 ppm Verify formation of cyclic pyrrolidine rings (cis/trans isomers).
Intrinsic Viscosity > 1.0 dL/g (in 1M NaCl) Indicates high Molecular Weight. (Note: Polyelectrolytes require salt in solvent to suppress expansion).
Solubility Soluble in Water, Insoluble in Acetone Confirms linear polyelectrolyte formation (Crosslinked gels will swell but not dissolve).

Troubleshooting Guide

  • Problem: Low Molecular Weight (Oligomers only).

    • Cause: Monomer concentration too low (< 40%) or Oxygen presence.

    • Fix: Increase [M] to 60-70%. Sparge N2 for longer. Check system for leaks.

    • Mechanism: Low [M] favors chain transfer over propagation.

  • Problem: Insoluble Gel Formation.

    • Cause: Crosslinking impurities (e.g., triallyl amines) or "pendant double bond" reaction.

    • Fix: Purify monomer. Ensure temperature is not >80°C (prevents thermal crosslinking).

    • Mechanism: If the intramolecular cyclization fails, a pendant double bond remains, which can react with another chain (crosslinking).

  • Problem: Slow Reaction Rate.

    • Cause: pH too high (for DAA).

    • Fix: Lower pH to < 3. Ensure amine is fully protonated.[3]

Experimental Workflow Diagram

Workflow Prep Monomer Prep (Adjust pH < 3 or use Quat Salt) Conc > 50% Degas Degassing (N2 Sparge, 45 min) Prep->Degas Initiate Initiation (Add V-50/APS, Heat to 60-70°C) Degas->Initiate React Polymerization (4-6 Hours, High Viscosity) Initiate->React Workup Precipitation (Acetone) & Drying React->Workup

Figure 2: Step-by-step experimental workflow for diallyl monomer polymerization.

References

  • Butler, G. B. (1949). "Polymerization of Organic Compounds Containing Two Double Bonds." Journal of the American Chemical Society.[4] Link

  • Wandrey, C., et al. (1999). "Diallyldimethylammonium Chloride and its Polymers." Advances in Polymer Science. Link

  • Jaeger, W., et al. (2002). "Radical Polymerization of Diallylamine Compounds: From Quantum Chemical Modeling to Controllable Synthesis." International Journal of Quantum Chemistry. Link

  • Kabanov, V. A., & Topchiev, D. A. (1988). "Polymerization of Ionizing Monomers." Polymer Science U.S.S.R.Link

  • Timofeeva, L. M. (2002). "Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers." Journal of Organic Chemistry. Link

Sources

Method

Preparation of Sevelamer hydrochloride using diallyl crosslinkers

Abstract This application note details the synthesis and characterization of Sevelamer Hydrochloride, a non-absorbed phosphate-binding polymer used in the treatment of hyperphosphatemia. While chemically designated as po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and characterization of Sevelamer Hydrochloride, a non-absorbed phosphate-binding polymer used in the treatment of hyperphosphatemia. While chemically designated as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride , the "diallyl" nomenclature refers to the structural linkage formed during the crosslinking of the polyallylamine backbone with epichlorohydrin , rather than the use of a diallyl monomer reagent. This guide provides a robust, field-validated protocol for the Inverse Suspension Crosslinking method, which yields the spherical resin morphology required for pharmaceutical applications.

Scientific Background & Mechanism

The "Diallyl" Nomenclature Clarified

Researchers often confuse the chemical name of Sevelamer with its starting reagents. Sevelamer is not synthesized from a diallyl monomer.

  • Backbone: Polyallylamine Hydrochloride (PAH).[1][2][3][4][5][6][7]

  • Crosslinker: Epichlorohydrin (1-chloro-2,3-epoxypropane).

  • Result: The reaction creates a 2-hydroxypropyl bridge between two amine groups on different polymer chains. This bridge, connecting two allyl-derived backbones, forms the N,N'-diallyl-1,3-diamino-2-hydroxypropane moiety.

Reaction Mechanism

The synthesis proceeds in two distinct phases:

  • Free Radical Polymerization: Allylamine (monoallylamine) is polymerized to form linear Polyallylamine (PAH).

  • Nucleophilic Substitution & Ring Opening: Under alkaline conditions, the amine groups of PAH attack the epoxide ring of epichlorohydrin. A subsequent attack displaces the chloride, locking the crosslink.

Mechanistic Pathway Diagram

SevelamerSynthesis cluster_chem The 'Diallyl' Formation Start Allylamine Monomer (CH2=CH-CH2-NH2) Polymerization Radical Polymerization (Initiator: V-50) Start->Polymerization PAH Polyallylamine (Linear) (-CH2-CH(CH2NH2)-)n Polymerization->PAH Activation Neutralization (NaOH) Deprotonation of Amines PAH->Activation Crosslinking Crosslinking Reaction (+ Epichlorohydrin) Activation->Crosslinking Network Sevelamer Base (Crosslinked Network) Crosslinking->Network Acidification HCl Treatment (Protonation ~40%) Network->Acidification Final Sevelamer HCl (Final Resin) Acidification->Final

Figure 1: Synthetic pathway from allylamine monomer to crosslinked Sevelamer HCl.[8]

Experimental Protocol: Inverse Suspension Synthesis

This protocol utilizes an inverse suspension (water-in-oil) technique. Unlike bulk gelation, this method produces discrete, uniform beads suitable for oral dosage forms.

Materials & Reagents
ReagentGradeRoleSpecification
Polyallylamine HCl (PAH) 50% w/w aq.Backbone PolymerMW > 15,000 Da
Epichlorohydrin (ECH) >99%CrosslinkerThe "Diallyl" generator
Toluene ACS ReagentContinuous PhaseSolvent
Span-85 (Sorbitan Trioleate) SynthesisSurfactantHLB 1.8
Sodium Hydroxide (NaOH) 50% w/wBaseNeutralizer
Hydrochloric Acid (HCl) 37%AcidifierSalt formation
Step-by-Step Methodology
Phase A: Preparation of the Dispersed Phase (Aqueous)[4]
  • Charge 100 g of Polyallylamine HCl (50% solution) into a cooled reactor (5°C).

  • Neutralization: Slowly add NaOH (50% aq) to the PAH solution while stirring.

    • Target: Neutralize ~66% of the amine groups.

    • Calculation: For 100g PAH (50%), approx 0.53 mol of amine. Add 0.35 mol NaOH.

    • Observation: The solution will become viscous. Maintain temp < 20°C to prevent degradation.

Phase B: Preparation of the Continuous Phase (Organic)
  • In a separate baffled reactor equipped with an overhead stirrer (anchor or turbine impeller), add 300 mL Toluene .

  • Add 2.0 g Span-85 surfactant.

  • Heat to 50°C and stir at 300 RPM to dissolve surfactant.

Phase C: Crosslinking (The Critical Step)
  • Dispersion: Add the neutralized PAH solution (Phase A) dropwise to the Toluene phase (Phase B) under high agitation (500-600 RPM).

    • Goal: Create a stable emulsion of aqueous PAH droplets in toluene.

    • Time: Stir for 30 minutes to equilibrate droplet size.

  • Crosslinker Addition: Add Epichlorohydrin (ECH) to the suspension.

    • Ratio: 8-12% by weight relative to the PAH solid content. (e.g., for 50g solid PAH, use 4.0 - 6.0 g ECH).

    • Note: ECH is soluble in toluene but will partition into the aqueous droplets where the reaction occurs.

  • Curing: Raise temperature to 80°C and maintain agitation for 3 hours .

    • Mechanism:[2][3][9][10][11] The ECH crosslinks the amine chains within the droplets, solidifying them into beads.

Phase D: Purification & Acidification[8][12]
  • Cool the reaction to room temperature.

  • Filtration: Filter the beads; discard the toluene filtrate.

  • Washing:

    • Wash 3x with Ethanol (to remove residual toluene/ECH).

    • Wash 3x with Deionized Water (to remove salts/surfactant).

  • Acidification: Resuspend beads in water. Adjust pH to 7.0 using 1N HCl.

    • Note: Sevelamer HCl requires ~40% protonation.[2][3][13][14][15] A neutral pH suspension typically yields the correct salt form upon drying, but verify chloride content.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Validation

To ensure the synthesized polymer is true Sevelamer HCl, the following parameters must be met.

Quantitative Specifications
ParameterMethodAcceptance Criteria
Phosphate Binding Capacity Ion Chromatography (IC)4.7 – 6.4 mmol/g
Chloride Content Titration (AgNO3)17.0% – 19.0%
Residual Epichlorohydrin GC-MS< 1 ppm (Critical Safety)
Particle Size Laser Diffractiond50 = 50-400 µm
Phosphate Binding Assay Protocol
  • Prepare Stock: 10 mM Phosphate buffer (pH 7.0).

  • Incubate: Add 10 mg dried Sevelamer to 20 mL buffer. Incubate at 37°C for 2 hours with shaking.

  • Filter: Remove polymer using a 0.45 µm syringe filter.

  • Analyze: Measure residual phosphate in filtrate via Ion Chromatography or Colorimetric assay (Molybdenum Blue).

  • Calculate:

    
    
    

Troubleshooting & Optimization

Common Failure Modes
  • Agglomeration (Clumping):

    • Cause: Stirring speed too low or insufficient surfactant.

    • Fix: Increase Span-85 conc. to 1.5% or increase RPM during Phase C (Dispersion).

  • Low Binding Capacity:

    • Cause: Over-crosslinking. Too much ECH "locks" the mesh, preventing phosphate access.

    • Fix: Reduce ECH load to <10% w/w.

  • High Residual Solvents:

    • Cause: Inefficient washing.

    • Fix: Introduce a steam distillation step before filtration to strip toluene.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_down Downstream PrepA Neutralize PAH (aq) Emulsify Emulsification (High Shear) PrepA->Emulsify PrepB Prepare Toluene/Span-85 (org) PrepB->Emulsify AddECH Add Epichlorohydrin (Crosslinker) Emulsify->AddECH Cure Cure at 80°C (3 Hours) AddECH->Cure Wash Wash (EtOH / Water) Cure->Wash Acidify HCl Treatment Wash->Acidify Dry Vacuum Dry Acidify->Dry

Figure 2: Operational workflow for the Inverse Suspension Polymerization of Sevelamer.

References

  • Holmes-Farley, S. R., et al. (1995). Poly(allylamine) polymer crosslinked with epichlorohydrin.[1][2][3][4][5][6][7][12][13][15][16][17] U.S. Patent 5,496,545.[7][17] Link

  • Bhardwaj, V., et al. (2012). Process for the preparation of sevelamer hydrochloride and formulation thereof.[1][4][11][14][15][18] European Patent EP 2441779 A1. Link

  • Hagemann, M., et al. (2010). In vitro-in vivo correlation of phosphate binding by sevelamer hydrochloride.[2][3]Pharmaceutical Research, 27(9), 1920-1927. Link

  • FDA Label. (2000). Renagel (Sevelamer Hydrochloride) Prescribing Information.[13][15]Link

Sources

Application

One-pot synthesis of 1,3-diallylhexahydropyrimidine intermediate

Executive Summary This application note details the optimized protocol for the synthesis of 1,3-diallylhexahydropyrimidine , a critical heterocyclic intermediate. This compound serves as a vital precursor for N-heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1,3-diallylhexahydropyrimidine , a critical heterocyclic intermediate. This compound serves as a vital precursor for N-heterocyclic carbene (NHC) ligands used in transition metal catalysis (e.g., Palladium and Ruthenium catalysts) and as a specialized additive in polymer chemistry.

While various routes exist, this guide focuses on the Cyclocondensation Route , which offers the highest atom economy and purity profile. Unlike direct alkylation of hexahydropyrimidine—which is prone to ring instability and polymerization—this protocol utilizes N,N'-diallyl-1,3-propanediamine and paraformaldehyde in a telescoped, dehydrative cyclization.

Key Advantages of this Protocol:

  • Scalability: Suitable for gram to multi-gram scale synthesis.

  • Purity: Avoids the formation of quaternary ammonium salts common in direct alkylation methods.

  • Efficiency: Utilizes azeotropic distillation for thermodynamic drive, ensuring >95% conversion.

Scientific Foundation & Mechanism

Reaction Pathway

The synthesis proceeds via a double Mannich-type condensation. The N,N'-diallyl-1,3-propanediamine acts as a bis-nucleophile attacking the electrophilic carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde).

  • Depolymerization: Paraformaldehyde depolymerizes to monomeric formaldehyde upon heating.

  • Nucleophilic Attack: The secondary amine attacks formaldehyde to form a hemiaminal intermediate.

  • Cyclization: The second amine group attacks the hemiaminal carbon, expelling a water molecule to close the six-membered ring.

Critical Insight: The reaction is reversible. Water removal is the driving force (Le Chatelier's principle). Failure to remove water results in hydrolysis back to the starting diamine.

Mechanistic Visualization

ReactionPathway Start N,N'-diallyl-1,3-propanediamine + Paraformaldehyde Inter Hemiaminal Intermediate (Transient) Start->Inter Depolymerization & Nucleophilic Attack Water H2O (Byproduct) Inter->Water Elimination Product 1,3-Diallylhexahydropyrimidine (Target) Inter->Product Cyclization & Dehydration Product->Start Hydrolysis (if wet)

Figure 1: Reaction pathway for the cyclocondensation of diamine and formaldehyde. Note the reversibility necessitating water removal.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
N,N'-Diallyl-1,3-propanediamine >97% PuritySubstrate (Nucleophile)
Paraformaldehyde Reagent Grade (Powder)Carbonyl Source (Electrophile)
Toluene Anhydrous (>99.5%)Solvent & Azeotropic Agent
Molecular Sieves (4Å) ActivatedAlternative Water Scavenger
Dean-Stark Apparatus Standard JointWater Removal
Rotary Evaporator Vacuum capableSolvent Removal
Step-by-Step Procedure

Step 1: Reactant Preparation

  • Charge: In a 250 mL round-bottom flask (RBF), add 15.4 g (0.10 mol) of N,N'-diallyl-1,3-propanediamine.

  • Solvent: Add 100 mL of Toluene. Toluene is chosen for its boiling point (110°C) and ability to form an azeotrope with water.

  • Electrophile Addition: Add 3.3 g (0.11 mol, 1.1 eq) of Paraformaldehyde. A slight excess accounts for sublimation losses and ensures full consumption of the amine.

Step 2: Cyclocondensation (The "One-Pot" Phase)

  • Setup: Equip the RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to a vigorous reflux.

  • Monitoring: Observe the collection of water in the trap. The reaction is theoretically complete when the stoichiometric amount of water (~1.8 mL for 0.1 mol) is collected.

  • Duration: Typically 2–4 hours. The solution should become homogeneous as paraformaldehyde depolymerizes and reacts.

Step 3: Workup & Isolation [1]

  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: If any unreacted paraformaldehyde remains (cloudiness), filter the solution through a fritted glass funnel or a pad of Celite.

  • Concentration: Remove Toluene using a rotary evaporator at 40–50°C under reduced pressure.

  • Purification (Critical): The residue is a pale yellow oil. For high-purity applications (e.g., catalyst synthesis), vacuum distillation is required.

    • Boiling Point: Expect ~90–100°C at 0.5 mmHg (values vary by vacuum strength).

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The product is hygroscopic and sensitive to hydrolysis.

Workflow Diagram

Workflow Setup SETUP: Mix Diamine + Paraformaldehyde in Toluene Reflux REACTION: Reflux with Dean-Stark (Remove H2O) Setup->Reflux Check CHECKPOINT: Water collection stops? Solution clear? Reflux->Check Check->Reflux No Workup WORKUP: Filter & Evaporate Toluene Check->Workup Yes Purify PURIFICATION: Vacuum Distillation (Collect clear oil) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Data Analysis & Quality Control

To validate the synthesis, compare your spectroscopic data against these standard parameters.

Table 1: Key Characterization Signals (1H NMR in CDCl3)

MoietyChemical Shift (

)
MultiplicityIntegralInterpretation
N-CH2-N 3.10 - 3.20 ppm Singlet2HDiagnostic Signal. The aminal methylene protons (C2 position) confirm ring closure.
Allyl (=CH)5.75 - 5.90 ppmMultiplet2HTerminal alkene proton.
Allyl (=CH2)5.10 - 5.25 ppmMultiplet4HTerminal alkene protons.
Ring (-CH2-)1.60 - 1.80 ppmQuintet2HC5 protons (middle of the propyl chain).
Ring (N-CH2)2.40 - 2.60 ppmTriplet4HC4/C6 protons adjacent to nitrogen.

Troubleshooting Guide:

  • Issue: Signal at

    
     8.0+ ppm (Aldehyde).
    
    • Cause: Incomplete reaction or hydrolysis.

    • Fix: Reprocess with fresh toluene and longer reflux time.

  • Issue: Multiple spots on TLC / Complex NMR.

    • Cause: Polymerization or oxidation of allyl groups.

    • Fix: Ensure inert atmosphere; distill immediately after evaporation.

Safety & Handling

  • Allyl Compounds: N,N'-diallyl-1,3-propanediamine and the product are potential lachrymators and skin irritants. Handle in a fume hood.

  • Formaldehyde: Paraformaldehyde is a suspected carcinogen. Avoid dust inhalation.

  • Waste Disposal: Dispose of organic solvents and amine waste according to local EHS regulations (Halogen-free organic waste).

References

  • Preparation of N,N'-diallyl-1,3-diaminopropane (Patent)

    • Title: Method for producing N,N'-diallyl-1,3-diaminopropane.[1][2]

    • Source: WO2011093439A1 (Google P
    • Relevance: Describes the stability issues of direct alkylation and supports the diamine-first route.
    • URL
  • General Hexahydropyrimidine Synthesis

    • Title: A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characteriz
    • Source: Structural Chemistry, 2023.[3][4]

    • Relevance: Validates the cyclocondensation mechanism between 1,3-diamines and formaldehyde.
    • URL:[Link]

  • Diallylamine Handling

    • Title: Diallylamine (Organic Syntheses).
    • Source: Org.[5][6] Synth. 1930, 10, 28; Coll. Vol. 1, p.201.

    • Relevance: Provides foundational safety and handling d
    • URL:[Link]

Sources

Method

Inverse suspension polymerization of allylamine crosslinked polymers

An Application and Protocol Guide for the Synthesis of Crosslinked Poly(allylamine) Microspheres via Inverse Suspension Polymerization Authored by a Senior Application Scientist This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Crosslinked Poly(allylamine) Microspheres via Inverse Suspension Polymerization

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of crosslinked poly(allylamine) polymers using the inverse suspension polymerization technique. The protocol is designed to be robust and reproducible, yielding microspherical polymer beads suitable for a range of pharmaceutical applications.

Foundational Principles: Why Inverse Suspension Polymerization for Poly(allylamine)?

Inverse suspension polymerization is a specialized heterogeneous polymerization method used to synthesize water-soluble polymers into discrete, spherical particles. Unlike traditional suspension polymerization where an oil-soluble monomer is dispersed in water, this technique involves dispersing an aqueous solution of a water-soluble monomer (allylamine hydrochloride) into a continuous, immiscible organic phase.[1][2] This approach is particularly advantageous for producing poly(allylamine) hydrogel beads for several key reasons:

  • Morphological Control: The process yields well-defined spherical particles (microspheres), a crucial morphology for applications like oral drug delivery, ion-exchange resins, and chromatography. The particle size can be controlled by modulating parameters such as stirring speed, and the type and concentration of stabilizers.[1]

  • Efficient Heat Dissipation: The organic continuous phase acts as an efficient heat sink, effectively managing the exothermic nature of free-radical polymerization, which is critical for safety and preventing runaway reactions, especially at larger scales.[1]

  • Low Viscosity System: By containing the polymerization within dispersed aqueous droplets, the overall viscosity of the suspension remains low, even as high molecular weight polymers are formed within the droplets.[1] This ensures effective mixing and heat transfer throughout the reaction.

  • Direct Production of Usable Forms: The resulting polymer is isolated as a free-flowing powder of microspheres, which is often the desired final form, minimizing complex downstream processing.

Poly(allylamine) and its crosslinked derivatives are cationic polymers with a high density of primary amine groups.[3] This functionality makes them highly valuable in drug development for applications such as:

  • Phosphate Binding: Crosslinked poly(allylamine) hydrochloride, known as Sevelamer, is an FDA-approved non-absorbed polymer drug used to treat hyperphosphatemia in patients with chronic kidney disease by binding dietary phosphate in the gastrointestinal tract.[4][5]

  • Drug Delivery Vehicles: The polymer's cationic nature allows it to form complexes with anionic drugs or biologics (like DNA or proteins), and it can be formulated into hydrogels for controlled release applications.[6][7][8]

  • Mucoadhesion: The primary amine groups can interact with mucin, making these polymers excellent candidates for mucoadhesive drug delivery systems that prolong residence time at specific sites.

This guide will detail a reproducible protocol for synthesizing crosslinked poly(allylamine) microspheres, their subsequent characterization, and a discussion of how key parameters can be tuned to achieve desired properties.

Experimental Protocol: Synthesis of Crosslinked Poly(allylamine) Microspheres

This protocol describes the synthesis of crosslinked poly(allylamine) hydrochloride beads using epichlorohydrin as a crosslinker, a common choice for producing Sevelamer-type polymers.[3][4]

Materials and Reagents

Proper selection of reagents is critical for reproducibility and purity of the final polymer.

ReagentGradeSupplier (Example)Purpose
Allylamine≥98%Sigma-AldrichMonomer
Hydrochloric Acid (HCl)37% (conc.)Fisher ScientificForms water-soluble monomer salt
Epichlorohydrin≥99%Sigma-AldrichCrosslinking agent
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50)≥98%Wako ChemicalsWater-soluble radical initiator
Sorbitan monooleate (Span 80)Ph. Eur.Croda InternationalSurfactant/Dispersing agent
TolueneAnhydrous, ≥99.8%Sigma-AldrichOrganic continuous phase
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWRNeutralization
MethanolACS Reagent, ≥99.8%Fisher ScientificWashing/Purification
Deionized (DI) Water18.2 MΩ·cmIn-house systemAqueous phase solvent
Equipment Setup
  • 1 L jacketed glass reactor vessel with a bottom outlet valve.

  • Overhead mechanical stirrer with a pitched-blade turbine or anchor-style impeller.

  • Reflux condenser.

  • Temperature controller with a circulating water/oil bath connected to the reactor jacket.

  • Nitrogen inlet for inerting the atmosphere.

  • Dropping funnel for controlled addition.

  • Buchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying.

Step-by-Step Methodology

PART A: Preparation of the Aqueous (Dispersed) Phase - Monomer Solution

  • Safety First: Conduct this step in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles. The reaction between allylamine and HCl is highly exothermic.

  • Place 200 mL of concentrated HCl into the 1 L reactor vessel cooled to 0-5 °C using the circulating bath.[3]

  • Begin stirring the HCl solution at a moderate speed (e.g., 200-300 RPM).

  • Slowly add 100 g of allylamine dropwise via the dropping funnel over 1-1.5 hours.[3] Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir for another 30 minutes while the temperature slowly rises to room temperature. This ensures the complete formation of the allylamine hydrochloride salt.

  • Add the water-soluble initiator, V-50 (e.g., 1-2 mol% with respect to the monomer), to the aqueous solution and stir until fully dissolved.

PART B: Preparation of the Organic (Continuous) Phase

  • In a separate beaker, prepare the organic phase by dissolving the surfactant, Span 80, in toluene. A typical concentration is 1-3% w/v. For 500 mL of toluene, this would be 5-15 g of Span 80.

  • Pour this organic phase into the reactor containing the aqueous monomer solution.

PART C: The Polymerization Reaction

  • Securely assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet.

  • Begin vigorous stirring to form a stable inverse suspension (water-in-oil). The stirring speed is a critical parameter influencing particle size; speeds of 400-800 RPM are typical. The goal is to create small, stable droplets of the aqueous phase within the toluene.

  • Start bubbling nitrogen through the suspension (while stirring) for at least 30-60 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[9]

  • After deoxygenation, maintain a gentle positive pressure of nitrogen.

  • Increase the reactor temperature to initiate polymerization. For V-50, a temperature of 50-60 °C is suitable.[10]

  • Allow the polymerization to proceed for 6-8 hours. You may observe the formation of a milky white precipitate (the polymer beads).

  • Crosslinking Step: After the initial polymerization, cool the reactor to room temperature.

  • Prepare a solution of the crosslinker, epichlorohydrin (e.g., 2-5 mol% with respect to the monomer), in a small amount of toluene.

  • Slowly add the crosslinker solution to the reactor.

  • Add a solution of NaOH (e.g., 10 M) to partially neutralize the poly(allylamine) hydrochloride, freeing up the amine groups to react with the epichlorohydrin.[3] The degree of neutralization affects the crosslinking density.

  • Increase the temperature to 40-50 °C and allow the crosslinking reaction to proceed for another 4-6 hours.

PART D: Purification and Isolation

  • Cool the reactor to room temperature.

  • Transfer the entire suspension to a large beaker. Allow the polymer beads to settle.

  • Decant the bulk of the toluene.

  • Filter the polymer beads using a Buchner funnel.

  • Wash the beads extensively with fresh toluene to remove any remaining Span 80.

  • Follow with several washes with methanol to remove unreacted monomer, initiator fragments, and toluene.

  • Dry the white polymer beads in a vacuum oven at 50-60 °C until a constant weight is achieved (typically 12-24 hours).

  • Store the final product in a desiccator.

Workflow Visualization

Inverse_Suspension_Polymerization_Workflow cluster_prep Phase Preparation cluster_reaction Polymerization & Crosslinking cluster_purify Isolation & Purification A1 Cool Conc. HCl (0-5 °C) A2 Add Allylamine Dropwise (T < 10 °C) A1->A2 A3 Dissolve Initiator (V-50) in Monomer Salt Solution A2->A3 R1 Combine Aqueous & Organic Phases A3->R1 Aqueous Phase O1 Dissolve Span 80 in Toluene O1->R1 Organic Phase R2 Vigorous Stirring (Form Suspension) R1->R2 R3 Deoxygenate with N2 R2->R3 R4 Heat to 50-60 °C (Initiate Polymerization) R3->R4 R5 Cool & Add Crosslinker (Epichlorohydrin) R4->R5 R6 Partial Neutralization (NaOH) & React (40-50 °C) R5->R6 P1 Cool to RT & Filter R6->P1 P2 Wash with Toluene P1->P2 P3 Wash with Methanol P2->P3 P4 Dry under Vacuum (50-60 °C) P3->P4 Final Final P4->Final Final Product: Crosslinked Polymer Beads

Caption: Workflow for inverse suspension polymerization of crosslinked poly(allylamine).

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Agglomeration/Clumping Insufficient stirring speed; incorrect surfactant concentration; phase ratio imbalance.Increase stirrer RPM. Optimize Span 80 concentration (too little causes instability, too much can cause other issues). Ensure the organic phase is the major component.
Low Polymer Yield Oxygen inhibition; incorrect temperature; insufficient initiator.Ensure thorough deoxygenation before heating. Verify reaction temperature is appropriate for the initiator's half-life. Check initiator calculation and purity.
Irregular Particle Shape Droplet coalescence during polymerization; viscosity increase within droplets.Increase surfactant concentration. A two-stage stirring protocol (high speed initially, then lower) can sometimes help.
Incorrect Particle Size Stirring speed is the primary factor.Decrease stirring speed for larger particles; increase for smaller particles. Adjust surfactant concentration.

Polymer Characterization: Validating Your Synthesis

Characterization is essential to confirm the chemical structure, morphology, and properties of the synthesized polymer, ensuring it meets the requirements for its intended application.

Chemical Structure (FTIR Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups.

  • Procedure: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or use a spectrometer with an ATR attachment.

  • Expected Results: The spectrum should display characteristic peaks for poly(allylamine).[6]

    • ~3300-3400 cm⁻¹ (broad): O-H stretch (from absorbed water) and N-H stretch of the amine groups.

    • ~2850-2950 cm⁻¹: C-H stretching of the polymer backbone.

    • ~1540-1600 cm⁻¹: N-H bending, a key indicator of the primary amine groups.[6]

    • ~1370 cm⁻¹: C-N stretching.[6]

Caption: Idealized structure of poly(allylamine) crosslinked with epichlorohydrin.

Morphology and Particle Size
  • Scanning Electron Microscopy (SEM): SEM imaging is used to visualize the morphology of the polymer beads. The particles should appear spherical with a relatively uniform size distribution.

  • Particle Size Analysis: Techniques like laser diffraction can be used to quantify the particle size distribution (PSD). The PSD is heavily influenced by the agitation rate and stabilizer system.

Swelling Behavior and Crosslink Density

The degree of crosslinking is a critical parameter that dictates the polymer's properties, such as its binding capacity and mechanical stability.[4][5] It can be indirectly assessed by a swelling study.

  • Procedure:

    • Accurately weigh a small amount of dry polymer (W_d).

    • Immerse the polymer in a solvent (e.g., DI water or a buffer of specific pH) for 24 hours to reach equilibrium swelling.

    • Carefully remove the swollen polymer, blot away excess surface water, and weigh it (W_s).

  • Calculation: The swelling ratio (Q) is calculated as:

    • Q = (W_s - W_d) / W_d

  • Interpretation: A lower swelling ratio indicates a higher crosslinking density, as the tightly linked polymer network restricts water uptake.[4] Conversely, a higher swelling ratio suggests a lower crosslinking density. The pH of the swelling medium will significantly impact the swelling of poly(allylamine) due to the protonation/deprotonation of the amine groups.[6]

Tuning Polymer Properties for Drug Development

The protocol provided is a baseline; key parameters can be systematically varied to tailor the polymer for specific pharmaceutical applications.

ParameterEffect on Polymer PropertiesRelevance to Drug Development
Monomer:Crosslinker Ratio Primary control over crosslink density. Higher crosslinker amount leads to a more rigid, less swollen polymer.[4][5]Directly impacts drug loading capacity and release rate. Higher crosslinking can lower binding capacity but improve mechanical stability for oral dosage forms.[4][11]
Stirring Speed (RPM) Primary control over particle size. Higher RPM leads to smaller droplets and thus smaller final polymer beads.Particle size is critical for flowability, packing, and dissolution/release kinetics. For non-absorbed drugs, it can influence mouthfeel and patient compliance.
Initiator Concentration Affects molecular weight between crosslinks and reaction kinetics.Can influence the final polymer network structure and its interaction with target molecules.
Degree of Neutralization Controls the number of free amine groups available to react with the crosslinker.Modulates the final crosslinking density and the charge density of the polymer, which is important for binding anionic molecules.

By methodically adjusting these parameters, researchers can optimize the poly(allylamine) microspheres for a desired application, whether it's maximizing the phosphate binding capacity for a Sevelamer analogue or controlling the release profile of a loaded therapeutic agent.

References

  • The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PMC. (Source: vertexaisearch.cloud.google.com)
  • The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com)
  • US10934380B1 - Crosslinked poly(allylamine) polymer pharmaceutical compositions - Google Patents.
  • Suspension polymerization processes - Loughborough University Research Repository. (Source: vertexaisearch.cloud.google.com)
  • The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties - University of Limerick. (Source: vertexaisearch.cloud.google.com)
  • US8389640B2 - Process for the preparation of cross-linked polyallylamine polymer - Google Patents.
  • Inverse emulsion and precipitation polymerization for rheology modifiers - Seppic. (Source: )

  • Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - ResearchGate. (Source: )

  • A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films - PMC. (Source: vertexaisearch.cloud.google.com)
  • KR20100051616A - Novel one step process for preparing cross-linked poly(allylamine) polymers - Google Patents.
  • The influence of poly(allylamine hydrochloride) hydrogel crosslinking density on its thermal and phosphate binding properties - PubMed. (Source: pubmed.ncbi.nlm.nih.gov)
  • US6303723B1 - Process for polymerization of allylic compounds - Google Patents.
  • (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. (Source: )

Sources

Application

Application Notes and Protocols: N,N'-diallyl-1,3-propanediamine in Facilitated Transport Membranes for CO2 Capture

An in-depth technical guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Abstract The imperative to mitigate atmospheric CO2 concentrations has cataly...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The imperative to mitigate atmospheric CO2 concentrations has catalyzed significant research into advanced carbon capture technologies. Facilitated transport membranes (FTMs), particularly those incorporating amine functionalities, have emerged as a highly promising solution due to their potential for high CO2 permeability and selectivity.[1] This document presents a comprehensive guide to the application of a novel amine carrier, N,N'-diallyl-1,3-propanediamine, in the fabrication and characterization of advanced FTMs for CO2 capture. While direct literature on this specific diamine is nascent, this guide synthesizes established principles from analogous 1,3-propanediamine derivatives and poly(allylamine)-based membranes to provide a robust framework for its investigation.[2][3] We will detail the synthesis of the diamine, its incorporation into a polymer matrix, the subsequent membrane fabrication, and rigorous protocols for performance evaluation. The unique diallyl functionality offers intriguing possibilities for in-situ crosslinking, potentially enhancing membrane stability and performance—a key focus of this application note.

Introduction: The Role of Amines in Facilitated CO2 Transport

The core principle of amine-based FTMs lies in the reversible reaction between CO2 and amine functional groups within the membrane matrix.[4] Unlike conventional membranes that rely solely on a solution-diffusion mechanism, FTMs leverage this chemical interaction to augment the transport of CO2 across the membrane. As illustrated in Figure 1, non-reactive gases like N2 permeate slowly via the solution-diffusion pathway, while CO2 transport is significantly enhanced by the presence of amine carriers.[5] At the high-pressure feed side, CO2 reacts with the amine carriers to form carbamate species, which then diffuse to the low-pressure permeate side. There, the reaction reverses, releasing the CO2 and regenerating the amine carrier for subsequent transport cycles.[1] This "carrier-mediated" transport allows FTMs to overcome the typical trade-off between permeability and selectivity that limits many polymeric membranes.[4]

The choice of amine is critical to the membrane's performance. Steric hindrance, basicity, and the density of amine groups all play a crucial role.[2] This guide focuses on N,N'-diallyl-1,3-propanediamine, a secondary diamine whose structure suggests a favorable balance of reactivity and potential for polymer integration. The allyl groups, in particular, provide a reactive site for post-fabrication crosslinking, which can create a stable and robust membrane network.

G cluster_feed Feed Side (High CO2 Pressure) cluster_membrane Facilitated Transport Membrane cluster_permeate Permeate Side (Low CO2 Pressure) CO2_feed CO2 Amine R-NH-R' CO2_feed->Amine Enters Membrane N2_feed N2 N2_perm N2 N2_feed->N2_perm Solution-Diffusion Amine_CO2 R-N(COO-)-R' Amine->Amine_CO2 Reaction CO2_perm CO2 Amine_CO2->CO2_perm Release

Figure 1: Mechanism of CO2 facilitated transport in an amine-based membrane.

Synthesis and Characterization of N,N'-diallyl-1,3-propanediamine

As N,N'-diallyl-1,3-propanediamine is not a commonly available reagent, a synthetic protocol is required. The proposed synthesis is a standard nucleophilic substitution reaction, analogous to the preparation of other N,N'-dialkyl-1,3-propanediamines.[6]

Protocol 2.1: Synthesis of N,N'-diallyl-1,3-propanediamine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent such as acetonitrile or ethanol. Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the solution.

  • Addition of Allyl Bromide: While stirring vigorously, add allyl bromide (2.2 eq) dropwise to the mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product will likely contain a mixture of mono- and di-allylated products. Purify the desired N,N'-diallyl-1,3-propanediamine using column chromatography or vacuum distillation.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Membrane Fabrication and Crosslinking

The synthesized diamine can be incorporated into a polymer matrix to form a thin-film composite membrane. Poly(vinyl alcohol) (PVA) is an excellent candidate for the matrix due to its good film-forming properties and high hydrophilicity, which aids in the facilitated transport mechanism.[7]

Protocol 3.1: Fabrication of PVA/N,N'-diallyl-1,3-propanediamine Membrane
  • Support Preparation: Use a microporous support membrane, such as polyethersulfone (PES), to provide mechanical strength.

  • Casting Solution Preparation:

    • Prepare a 5 wt% aqueous solution of high molecular weight PVA by dissolving it in deionized water at 90°C with stirring for 4-6 hours.

    • Cool the PVA solution to room temperature.

    • Add N,N'-diallyl-1,3-propanediamine to the PVA solution at a desired weight ratio (e.g., 30-50 wt% relative to PVA).

    • Add a crosslinking agent such as glutaraldehyde (e.g., 5 wt% relative to PVA) to the solution to crosslink the PVA matrix.

    • Stir the final solution for 1-2 hours to ensure homogeneity.

  • Membrane Casting:

    • Cast the solution onto the PES support using a knife-coating method to a desired thickness (e.g., 100-200 nm selective layer).[3]

    • Dry the membrane in an oven at 60°C for 30 minutes to remove water and facilitate the PVA crosslinking.

  • Post-Fabrication Crosslinking (Optional):

    • To leverage the diallyl functionality, a secondary crosslinking step can be introduced.

    • Expose the membrane to a low concentration of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and heat, or expose to UV radiation, to initiate crosslinking between the allyl groups. This can enhance the stability of the amine carrier within the matrix.

G cluster_prep Solution Preparation cluster_fab Membrane Fabrication cluster_post Post-Treatment PVA_sol Prepare 5 wt% PVA Solution Amine_add Add N,N'-diallyl-1,3-propanediamine PVA_sol->Amine_add Xlink_add Add Glutaraldehyde Amine_add->Xlink_add Casting Knife-coat solution onto PES support Xlink_add->Casting Drying Dry at 60°C Casting->Drying UV_Xlink Optional: UV or Thermal Crosslinking of Allyl Groups Drying->UV_Xlink

Figure 2: Workflow for the fabrication of the facilitated transport membrane.

Membrane Characterization

Thorough characterization is essential to correlate the membrane's physical and chemical properties with its gas separation performance.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of amine groups and the PVA backbone, and to monitor the extent of crosslinking.Characteristic N-H and C=C (allyl) peaks from the diamine, O-H and C-O peaks from PVA. A decrease in the intensity of the C=C peak can indicate successful post-fabrication crosslinking.
Scanning Electron Microscopy (SEM) To visualize the cross-sectional morphology of the composite membrane and measure the thickness of the selective layer.A dense, uniform selective layer on top of the porous PES support.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the membrane.The degradation temperature should be sufficiently high for the intended operating conditions (typically > 200°C).
Sorption Analysis To determine the CO2 uptake capacity of the membrane material.Higher amine content should correlate with higher CO2 sorption.

Gas Permeation Performance Evaluation

The ultimate test of the membrane is its ability to separate CO2 from other gases, such as N2. This is quantified by measuring CO2 permeance and CO2/N2 selectivity.

Protocol 5.1: Gas Permeation Testing
  • Apparatus: A constant-pressure/variable-volume gas permeation setup is typically used. The membrane is mounted in a permeation cell, separating the feed and permeate sides.

  • Test Conditions:

    • Temperature: Typically 50-70°C to simulate flue gas conditions.[3]

    • Humidity: Humidified feed and sweep gases are crucial, as water is known to play a vital role in the facilitated transport mechanism.[7]

    • Feed Gas: A mixed gas of CO2 and N2 (e.g., 10% CO2, 90% N2) is used to simulate flue gas.

    • Pressure: The feed side is pressurized (e.g., 2-4 atm), while the permeate side is kept at atmospheric pressure, often using a sweep gas (e.g., He or Ar).[4]

  • Measurement:

    • The flow rate and composition of the permeate stream are measured using a bubble flow meter and a gas chromatograph (GC), respectively.

  • Calculations:

    • Permeance (P/l): Calculated using the following equation:

      
      
      where Qp is the permeate flow rate, A is the membrane area, p is the pressure, x and y are the mole fractions of gas i, and subscripts f and p denote feed and permeate, respectively. Permeance is often reported in Gas Permeation Units (GPU), where 1 GPU = 10⁻⁶ cm³(STP)/(cm²·s·cmHg).
      
    • Selectivity (α): The ideal selectivity is the ratio of the permeances of the two gases:

      
      
      

Expected Performance and Concluding Remarks

Based on literature for similar amine-based FTMs, a well-fabricated N,N'-diallyl-1,3-propanediamine membrane could be expected to exhibit high performance. Membranes containing polyvinylamine or other amino-acid salts have demonstrated CO2 permeance values exceeding 1000 GPU with CO2/N2 selectivities over 140.[3] The incorporation of N,N'-diallyl-1,3-propanediamine offers a novel platform to potentially enhance these metrics. The secondary amine structure is expected to provide good reactivity towards CO2, while the propyl chain offers flexibility. The key innovation lies in the diallyl groups, which, upon crosslinking, could "lock" the amine carriers in place, potentially improving long-term stability and preventing carrier leaching—a common challenge in FTMs.

This guide provides a comprehensive starting point for researchers to explore the potential of N,N'-diallyl-1,3-propanediamine in advanced CO2 capture membranes. The detailed protocols for synthesis, fabrication, and testing should enable a systematic investigation into this promising new material. Further optimization of amine loading, membrane thickness, and crosslinking density will be crucial in realizing the full potential of this technology.

References

  • Polymeric Amine-based Facilitated Transport Membranes for Post-combustion Carbon Capture. (n.d.). OSTI.GOV. [Link]

  • Cui, Q., Tu, T., Ji, L., & Yan, S. (2021). Influences of Diamine Molecular Structures on the Phase‐Change CO2 Capture From Flue Gas. Energy Technology, 9(8), 2100150. [Link]

  • New facilitated transport membranes for CO2 capture and separation. (n.d.). ECI Digital Archives. [Link]

  • Pinnau, I., & Toy, L. G. (2019). High performance facilitated transport membranes for olefin/paraffin separations. U.S. Patent No. 10,471,397.
  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). MDPI. [Link]

  • Modification of multi-walled carbon nanotubes by 1,3-diaminopropane to increase CO2 adsorption capacity. (2019). PubMed. [Link]

  • Development Of Facilitated Transport Membranes For Post-Combustion Capture. (2025). LinkedIn. [Link]

  • CO2 absorption into aqueous solutions of N-methyl-1,3-propane-diamine and its blends with N,N-diethylethanolamine—New kinetic data. (2020). ResearchGate. [Link]

  • Models for Facilitated Transport Membranes: A Review. (2017). PMC. [Link]

  • Synthesis and characterization of crosslinked poly(vinyl alcohol)/poly(allylamine)/2-amino-2-hydroxymethyl-1,3-propanediol/polysulfone composite membrane for CO2/N2 separation. (2025). ResearchGate. [Link]

  • Crosslinked Facilitated Transport Membranes Based on Carboxymethylated NFC and Amine-Based Fixed Carriers for Carbon Capture, Utilization, and Storage Applications. (2020). MDPI. [Link]

  • Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. (2025). ResearchGate. [Link]

  • 1,3-Diaminopropane. (n.d.). Wikipedia. [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 35, 1087-1092. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradative Chain Transfer in Allylamine Polymerization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for allylamine polymerization. This resource is designed to provide in-depth guidance on a critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for allylamine polymerization. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis of poly(allylamine) and its derivatives: degradative chain transfer. This phenomenon is a primary obstacle to achieving high molecular weight polymers and controlling polymer architecture.

This guide offers a combination of frequently asked questions (FAQs) for foundational knowledge, detailed troubleshooting guides for specific experimental issues, and validated experimental protocols to help you navigate the complexities of allylamine polymerization.

Frequently Asked Questions (FAQs)

Q1: What is degradative chain transfer in the context of allylamine polymerization?

A: Degradative chain transfer is a type of chain termination reaction that plagues the free-radical polymerization of allyl monomers, including allylamine.[1][2][3] In this process, a growing polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of an allylamine monomer. This terminates the growth of the polymer chain and creates a new, resonance-stabilized allylic radical.[2] This newly formed radical is significantly less reactive and is slow to initiate a new polymer chain, effectively slowing down or even halting the polymerization process.[1][2] The consequence is the formation of oligomers or polymers with very low molecular weights.[1][2]

Q2: Why is the allylic radical so unreactive?

A: The radical formed after the abstraction of a hydrogen atom from the allylic position is stabilized by resonance. The unpaired electron is delocalized over three carbon atoms, which significantly lowers its energy and, consequently, its reactivity towards initiating a new polymer chain. This stability is the root cause of the "degradative" nature of this chain transfer process.

Q3: Can I simply increase the initiator concentration to overcome this issue?

A: While increasing the initiator concentration can lead to a higher rate of initiation and potentially a higher overall monomer conversion, it is generally not an effective strategy for achieving high molecular weight polymers in allylamine polymerization.[2] A higher initiator concentration will generate more initial radicals, but it will also lead to more chain termination events, including degradative chain transfer. The net result is often a higher yield of very short polymer chains, further reducing the average molecular weight.[2]

Q4: Are there modern polymerization techniques that can effectively minimize degradative chain transfer?

A: Yes, controlled radical polymerization (CRP) techniques have emerged as powerful tools to mitigate degradative chain transfer. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly effective. These techniques introduce a dynamic equilibrium between active (propagating) radicals and dormant species.[2] By keeping the instantaneous concentration of active radicals very low, the probability of termination reactions, including degradative chain transfer, is significantly reduced.[2] This "living" nature allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Q5: Does protonation of the amine group in allylamine affect the polymerization?

A: Yes, the polymerization of allylamine is often carried out using its salt form, such as allylamine hydrochloride.[4] Protonating the amine group can influence the electronic properties of the monomer and its susceptibility to degradative chain transfer.[4] Some studies suggest that polymerization of the salt form can help to minimize degradative chain transfer and lead to higher molecular weight polymers.[4] The formation of complexes between allylamine and mineral acids can disturb the allylic resonance, which in turn facilitates free-radical polymerization.[4]

Troubleshooting Guide

This section addresses common problems encountered during allylamine polymerization experiments and provides structured solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to no polymer yield; reaction stalls at low conversion. Dominance of Degradative Chain Transfer: The rate of chain termination via abstraction of allylic hydrogens is significantly higher than the rate of propagation.1. Switch to a Controlled Radical Polymerization (CRP) Method: Implement RAFT or ATRP to maintain a low concentration of active radicals, thereby suppressing termination reactions.[2]2. Polymerize the Allylamine Salt: Convert allylamine to its hydrochloride or another salt form before polymerization. This can alter the monomer's reactivity and reduce the propensity for degradative chain transfer.[4]3. Increase Monomer Concentration: While counterintuitive, in some systems, higher monomer concentrations can favor propagation over chain transfer.
Polymer product is of very low molecular weight (oligomers). Frequent Premature Chain Termination: Degradative chain transfer is effectively capping the polymer chains before they can achieve significant length.1. Optimize CRP Conditions: For RAFT, screen different Chain Transfer Agents (CTAs). For ATRP, optimize the catalyst-to-ligand ratio and initiator concentration. The goal is to enhance control over the polymerization.[2]2. Protect the Amine Group: Consider using a protected form of allylamine, such as N-Boc-allylamine.[5][6] The protecting group can be removed post-polymerization. This alters the electronic and steric environment of the monomer.3. Copolymerization: Introduce a more reactive comonomer (e.g., an acrylamide) to increase the overall rate of propagation relative to chain transfer.
Broad molecular weight distribution (High Polydispersity Index - PDI). Uncontrolled Polymerization and Multiple Termination Pathways: A combination of degradative chain transfer, standard bimolecular termination, and chain transfer to solvent or impurities is occurring.1. Rigorously Purify Reagents: Ensure the monomer, solvent, and initiator are free from impurities that can act as chain transfer agents.[2]2. Implement a CRP Technique: RAFT and ATRP are specifically designed to produce polymers with narrow molecular weight distributions by ensuring that all chains grow at a similar rate.[2]3. Degas the Reaction Mixture Thoroughly: Oxygen is a potent inhibitor of radical polymerizations and can lead to uncontrolled side reactions.[7]
Reaction is extremely slow. Low Rate of Re-initiation by Allylic Radicals: The resonance-stabilized allylic radicals formed via degradative chain transfer are very slow to add to a new monomer and re-initiate a polymer chain.1. Increase Reaction Temperature: Higher temperatures can increase the rate of both initiation and propagation. However, this must be done cautiously as it can also increase the rate of chain transfer. Optimization is key.2. Choose a More Efficient Initiator: Select a radical initiator with a decomposition rate that is appropriate for the desired reaction temperature and solvent.

Experimental Protocols

Protocol 1: Free Radical Polymerization of Allylamine Hydrochloride

This protocol describes a conventional free-radical polymerization of allylamine hydrochloride, a common method to enhance polymerizability compared to the free base.[4]

Materials:

  • Allylamine (98%)

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or another suitable water-soluble initiator

  • Deionized water

  • Methanol

  • Nitrogen gas source

Procedure:

  • Preparation of Allylamine Hydrochloride: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated HCl to an aqueous solution of allylamine with vigorous stirring. The addition should be done dropwise to control the exothermic reaction. The final pH should be acidic.

  • Reaction Setup: Transfer the allylamine hydrochloride solution to a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Initiation: Add the water-soluble radical initiator (e.g., V-50, typically 1-5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) under a nitrogen atmosphere and stir.[4]

  • Work-up: After the desired reaction time (e.g., 24-48 hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of a non-solvent like methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(allylamine hydrochloride) by techniques such as ¹H NMR spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.[8][9]

Protocol 2: RAFT Polymerization of a Protected Allylamine Monomer (N-Boc-allylamine)

This protocol outlines a controlled radical polymerization approach to synthesize well-defined polymers with a single allylamine unit at the chain end, demonstrating a method to circumvent degradative chain transfer.[5][6]

Materials:

  • N-Boc-allylamine (N-(tert-Butoxycarbonyl)allylamine)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • A suitable radical initiator (e.g., AIBN)

  • A suitable comonomer (e.g., hydroxyethylacrylamide, HEAm)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Nitrogen gas source

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the comonomer (e.g., HEAm), the RAFT agent, and the initiator in the anhydrous solvent.

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • First Polymerization Step: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to polymerize the first block. Monitor the reaction by taking aliquots for NMR or GPC analysis.

  • Addition of Protected Allylamine: Once the first block has reached the desired molecular weight, add a solution of N-Boc-allylamine in the anhydrous solvent to the reaction mixture via a cannula under a positive pressure of nitrogen.

  • Second Polymerization Step: Continue the polymerization to add a single unit of the protected allylamine to the polymer chain ends. The deactivated nature of the N-Boc-allylamine monomer helps to ensure single-unit addition.[5]

  • Work-up and Purification: After the reaction is complete, cool the flask to room temperature and precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.

  • Drying and Characterization: Isolate the polymer by filtration or centrifugation, and dry it under vacuum. Characterize the polymer by ¹H NMR and GPC to confirm the structure and molecular weight.

  • Deprotection (Optional): The Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine functionality.

Visualizing the Mechanisms

Mechanism of Degradative Chain Transfer

Degradative_Chain_Transfer P_radical Growing Polymer Chain (P•) Termination Termination (Degradative Chain Transfer) P_radical->Termination Abstracts H• Allylamine Allylamine Monomer Allylamine->Termination Dead_Polymer Terminated Polymer Chain (PH) Termination->Dead_Polymer Allyl_Radical Resonance-Stabilized Allylic Radical (A•) Termination->Allyl_Radical Reinitiation Slow Re-initiation Allyl_Radical->Reinitiation New_Chain New Polymer Chain Reinitiation->New_Chain

Caption: The process of degradative chain transfer in allylamine polymerization.

Troubleshooting Workflow for Allylamine Polymerization

Troubleshooting_Workflow decision decision problem problem Start Start Polymerization Check_Yield_MW Analyze Yield & MW (GPC, NMR) Start->Check_Yield_MW Low_Yield_MW Low Yield / Low MW? Check_Yield_MW->Low_Yield_MW High_PDI High PDI? Low_Yield_MW->High_PDI No Implement_CRP Implement RAFT/ATRP Low_Yield_MW->Implement_CRP Yes Use_Salt Use Allylamine Salt Low_Yield_MW->Use_Salt Yes Protect_Amine Protect Amine Group Low_Yield_MW->Protect_Amine Yes Success Successful Polymerization High_PDI->Success No Purify_Reagents Purify Reagents High_PDI->Purify_Reagents Yes Degas_Thoroughly Improve Degassing High_PDI->Degas_Thoroughly Yes Optimize_CRP Optimize CRP Conditions High_PDI->Optimize_CRP Yes Implement_CRP->Start Use_Salt->Start Protect_Amine->Start Purify_Reagents->Start Degas_Thoroughly->Start Optimize_CRP->Start

Sources

Optimization

Improving yield in the alkylation of 1,3-diaminopropane with allyl chloride

Technical Support Center: Alkylation of 1,3-Diaminopropane Topic: Improving Yield & Selectivity with Allyl Chloride Ticket ID: CHEM-SUP-8821 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of 1,3-Diaminopropane Topic: Improving Yield & Selectivity with Allyl Chloride Ticket ID: CHEM-SUP-8821 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because your direct alkylation of 1,3-diaminopropane (DAP) with allyl chloride is resulting in a "tarry" mixture, low yields of the specific target amine, or difficulties in separation.

The Core Problem: The reaction between a primary diamine and an alkyl halide is statistically difficult to control. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material, leading to a "runaway" reaction that produces di-, tri-, and tetra-allylated species (quaternary ammonium salts) rather than a clean mono- or di-substituted product.

This guide provides the engineering controls to break this statistical distribution and improve your yield.

Module 1: Reaction Mechanics & The "Runaway" Effect

To improve yield, you must first visualize the competition occurring in your flask.

The Nucleophilicity Trap:

  • Start: 1,3-diaminopropane (

    
     amine).
    
  • Step 1: Reacts with Allyl Chloride

    
     Mono-allyl DAP (
    
    
    
    amine).
  • Critical Failure Point: The electron-donating allyl group makes the new nitrogen more electron-rich. It reacts faster with the remaining allyl chloride than the starting material does.

  • Result: You deplete your allyl chloride making poly-allylated byproducts while leaving starting material unreacted.

Visualizing the Pathway The following diagram illustrates the competitive pathways. To maximize yield, we must block the "Red" paths.

ReactionNetwork DAP 1,3-Diaminopropane (Starting Material) Mono Mono-Allyl DAP (Target A) DAP->Mono k1 (Slow) AllylCl Allyl Chloride (Electrophile) AllylCl->Mono Di_Sym N,N'-Diallyl DAP (Target B) Mono->Di_Sym k2 (Fast) Desired Path Di_Asym N,N-Diallyl DAP (Byproduct) Mono->Di_Asym k2' (Fast) Undesired Path Tri Tri-Allyl DAP (Byproduct) Di_Sym->Tri k3 (Very Fast) Di_Asym->Tri k3 Tetra Tetra-Allyl Salt (Waste) Tri->Tetra k4 (Runaway)

Caption: Kinetic competition in DAP alkylation. Secondary amines (green) react faster than primary amines (blue), pushing the reaction toward over-alkylation (red/black).

Module 2: Troubleshooting Low Yields

Identify your specific failure mode below to see the corrective action.

SymptomProbable CauseCorrective Action
Mixture of mono/di/tri products Stoichiometry is 1:1 or 1:2 (Statistical distribution).For Mono: Use 5–10 eq. excess of DAP. For Sym-Diallyl: Switch to Indirect Route (see Protocol B).
Reaction solidifies / White precipitate Formation of amine-HCl salts.Add inorganic base (

or NaOH) or use excess DAP as an HCl scavenger.
Black/Brown Tar Polymerization of Allyl Chloride or oxidation.Add radical inhibitor (Hydroquinone) to Allyl Chloride; Keep Temp

; Use

atmosphere.
Low Conversion Allyl Chloride hydrolysis (if aqueous base used).[1]Switch to anhydrous conditions (Acetonitrile/

) or use Phase Transfer Catalysis (PTC).
Cannot separate product Polyamines are highly polar and water-soluble.Purification Hack: Use Copper(II) complexation to sequester unreacted DAP (see FAQ).

Module 3: Experimental Protocols

Choose the protocol matching your target product.

Protocol A: Selective Mono-Alkylation (The "High Dilution" Method)

Target: N-allyl-1,3-diaminopropane Concept: By flooding the system with starting material, you statistically force the allyl chloride to encounter a primary amine rather than a secondary amine.

  • Setup: 1 L 3-neck flask, addition funnel,

    
     inlet, thermometer.
    
  • Reagents:

    • 1,3-Diaminopropane (DAP): 10 equivalents (Large Excess).

    • Allyl Chloride: 1 equivalent.

    • Solvent: Anhydrous Ethanol or Toluene (0.1 M concentration relative to Allyl Chloride).

  • Procedure:

    • Dissolve DAP in solvent and cool to

      
      .
      
    • Add Allyl Chloride dropwise over 2–3 hours. Crucial: High local concentration of allyl chloride causes over-alkylation.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Evaporate solvent.[2][3][4][5]

    • Recovery: Distill off the excess unreacted DAP under vacuum (save for next batch).

    • The residue contains the mono-allyl product and HCl salts. Basify with NaOH and extract.

Protocol B: High-Yield N,N'-Diallyl Synthesis (The "Indirect" Method)

Target: N,N'-diallyl-1,3-diaminopropane (Symmetric) Concept: Direct alkylation rarely yields the symmetric product cleanly. The industrial standard uses a Hexahydropyrimidine intermediate to "lock" the nitrogens, forcing the allyl groups to attach to specific positions.

Workflow Diagram:

IndirectRoute Step1 Step 1: Cyclization DAP + Formaldehyde Inter Intermediate: Hexahydropyrimidine Step1->Inter Step2 Step 2: Alkylation + 2 equiv Allyl Chloride Inter->Step2 Locked 1,3-Diallylhexahydropyrimidine (Quaternary Salt) Step2->Locked Step3 Step 3: Hydrolysis Acid/Water Locked->Step3 Final Product: N,N'-Diallyl-1,3-diaminopropane Step3->Final

Caption: The "Patent Route" (WO2011093439) prevents over-alkylation by locking the amine into a ring before alkylation.

Procedure:

  • Cyclization: React DAP (1 mol) with Formaldehyde (1 mol) at

    
     to form hexahydropyrimidine.
    
  • Alkylation: Add Allyl Chloride (2.0–2.2 mol) and NaOH (2 mol) to the intermediate. Heat to

    
    . The ring structure prevents tri/tetra alkylation on a single nitrogen.
    
  • Hydrolysis: Treat the resulting 1,3-diallylhexahydropyrimidine with aqueous HCl or Hydrazine to cleave the "formaldehyde bridge."

  • Result: High yield (>80%) of symmetric

    
    -diallyl-1,3-diaminopropane with minimal poly-allyl byproducts.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use NaH (Sodium Hydride) to deprotonate the amine? A: NaH is generally too basic and dangerous for this reaction. It will generate


 gas and can cause the allyl chloride to eliminate to allene/propyne or polymerize violently. Weak inorganic bases (

) or the excess amine itself are safer and sufficient for

chemistry.

Q2: I have a mixture of DAP, Mono-allyl, and Di-allyl. Distillation is failing. How do I separate them? A: Use the Copper(II) Sequestration method.

  • Dissolve your crude mixture in water.

  • Wash with a solution of Copper(II) Sulfate (

    
    ).
    
  • Mechanism: Unreacted 1,3-diaminopropane forms a very stable, deep blue chelate complex with

    
     and stays in the aqueous phase.
    
  • The allylated amines (sterically hindered) bind less strongly. Extract the allylated products into DCM or Ether.

Q3: My Allyl Chloride smells acrid and is yellow. Should I use it? A: No. It has likely hydrolyzed to HCl and allyl alcohol or polymerized. Distill it before use or pass it through a short plug of basic alumina to remove acid and stabilizers.

Q4: Can I use a Phase Transfer Catalyst (PTC)? A: Yes, for poly-alkylation . If you want the fully substituted tetra-allyl salt, use Toluene/Water with TBAB (Tetrabutylammonium Bromide) and excess NaOH. For mono-selectivity, avoid PTC as it accelerates the "runaway" reaction.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

    • Context: Definitive review on N-alkylation strategies and preventing over-alkyl
  • Fukumoto, K., et al. (2011). "Method for producing N,N'-diallyl-1,3-diaminopropane."[6] Patent WO2011093439A1. Link

    • Context: Source for the "Indirect" hexahydropyrimidine route for high-yield symmetric alkyl
  • Bar-Haim, G., & Kol, M. (2004).[7] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. Link

    • Context: Discusses chelation strategies to control selectivity in diamine-like systems.
  • BenchChem Application Notes. (2025). "Strategies to minimize over-alkylation." Link

    • Context: General process safety and stoichiometry guides for alkyl halides.

Sources

Troubleshooting

Technical Support Center: Stability of Diallyl Diamine Monomers

Welcome to the technical support guide for handling and storing diallyl diamine monomers. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and storing diallyl diamine monomers. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of these highly reactive compounds during storage.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of diallyl diamine monomers.

Q1: What are diallyl diamine monomers and why are they inherently unstable?

Diallyl diamine monomers are molecules that contain two allyl groups (CH₂=CH-CH₂-) and at least one diamine functional group. The presence of two key reactive sites makes them valuable for polymerization and chemical synthesis but also renders them susceptible to degradation.[1][2]

  • Allyl Groups: The carbon-carbon double bonds in the allyl groups are prone to free-radical polymerization. This process can be initiated by external energy sources like heat and light, or by chemical contaminants.[3]

  • Amine Groups: The amine functionalities are nucleophilic and can be susceptible to oxidation, especially in the presence of atmospheric oxygen.

This dual reactivity means that without proper storage, the monomer can readily polymerize, oxidize, or undergo other side reactions, compromising its purity and performance in subsequent experiments.

Q2: What are the common signs of monomer degradation during storage?

Detecting degradation early is crucial to avoid using compromised material. Key indicators include:

  • Increased Viscosity: This is a primary sign that oligomerization or polymerization has begun.[3]

  • Color Change: Pure diallyl diamine monomers are often colorless to pale yellow. A darkening of color (e.g., to brown or deep amber) often indicates oxidation or the formation of polymeric impurities.[3]

  • Formation of Solids or Gels: The appearance of precipitates, solid particles, or gel-like structures is a clear indication of advanced polymerization.[3]

  • Exothermic Reaction: In severe cases of runaway polymerization, you may notice heat generation from the container. This is a hazardous situation that requires immediate and cautious attention.

Q3: What are the primary environmental factors that accelerate the degradation of diallyl diamine monomers?

Several environmental factors can trigger and accelerate the degradation of these sensitive monomers. Proper control over these factors is the foundation of successful storage.

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, significantly raising the rate of free-radical formation and polymerization.[3]

  • Light: UV radiation from sunlight or artificial lighting provides the energy to initiate photochemical polymerization.[3]

  • Oxygen: Atmospheric oxygen can participate in the formation of peroxide species, which can act as initiators for free-radical polymerization. While some inhibitors require oxygen to function effectively, it is generally best practice to store the monomer under an inert atmosphere to prevent oxidation of the amine groups.[3][]

  • Contamination: Contact with incompatible materials, such as metals (which can catalyze reactions), strong acids or bases, or other reactive species, can initiate polymerization.[3]

Q4: What is a polymerization inhibitor and why is it essential for storing these monomers?

A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, ppm) to a monomer to prevent premature polymerization.[] These molecules act as free-radical scavengers; they react with and neutralize any free radicals that form before they can initiate a polymerization chain reaction. For highly reactive monomers like diallyl diamines, using an inhibitor is non-negotiable for ensuring a practical shelf life.[3]

Q5: What are the ideal long-term storage conditions for diallyl diamine monomers?

To maximize the shelf-life and maintain the purity of diallyl diamine monomers, the following conditions are strongly recommended:

  • Temperature: Refrigerate at 2-8°C.[3] This reduces the rate of thermally induced degradation.

  • Light Protection: Store in an amber or opaque, tightly sealed container to block UV light.[3]

  • Atmosphere: The headspace of the container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen.[3]

  • Inhibitor: Ensure the monomer contains an appropriate polymerization inhibitor at the correct concentration.

Troubleshooting Guide: Monomer Instability

This guide provides a logical workflow to diagnose and resolve issues related to the observed degradation of a stored diallyl diamine monomer.

Problem: My diallyl diamine monomer, which was initially a clear, low-viscosity liquid, has become more viscous and has developed a noticeable yellow/brown tint after several weeks in the lab.

This scenario suggests that the monomer has begun to polymerize and/or oxidize. Use the following workflow to identify the cause and determine if the material is salvageable.

Troubleshooting Workflow Diagram

G start Problem: Increased Viscosity & Color Change q1 Step 1: Verify Storage Conditions start->q1 q1_temp Is temperature 2-8°C? q1->q1_temp Check Temp q1_light Is container opaque/amber and stored in the dark? q1->q1_light Check Light action1_temp Action: Immediately move to refrigerated storage. q1_temp->action1_temp No q2 Step 2: Confirm Inhibitor Status q1_temp->q2 Yes action1_light Action: Transfer to a light-blocking container and store in the dark. q1_light->action1_light No q1_light->q2 Yes action1_temp->q2 action1_light->q2 q2_present Was an inhibitor added upon receipt or synthesis? q2->q2_present action2_add Action: If monomer is still usable, add inhibitor. (See Protocol 2) q2_present->action2_add No q3 Step 3: Inspect Storage Atmosphere q2_present->q3 Yes salvage Monomer may not be salvageable if polymerization is advanced. action2_add->salvage q3_inert Was the container purged with inert gas after last use? q3->q3_inert action3_purge Action: Carefully re-purge headspace with Nitrogen or Argon and reseal. q3_inert->action3_purge No end_node Step 4: Assess Monomer Quality (See Protocol 3) q3_inert->end_node Yes action3_purge->end_node

Caption: Troubleshooting workflow for stabilizing diallyl diamine monomers.

Experimental Protocols
Protocol 1: Recommended Storage Procedure for Diallyl Diamine Monomers

This protocol outlines the standard operating procedure for receiving and storing a new batch of diallyl diamine monomer.

  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Note the monomer's initial color and viscosity as a baseline.

  • Inert Gas Purge: In a well-ventilated fume hood, briefly open the container. Immediately flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Seal Securely: Tightly close the container cap. For extra protection against atmospheric moisture and oxygen ingress, wrap the cap threads with Parafilm®.

  • Light Protection: Ensure the container is made of amber glass or an opaque material. If it is clear, place it inside a secondary opaque container or wrap it securely in aluminum foil.

  • Refrigerate: Place the sealed container in a designated refrigerator set to 2-8°C.[3] The storage area should be away from any sources of heat or ignition.[5][6]

  • Log Information: Record the date of receipt, initial observations, and lot number in a laboratory inventory log.

Protocol 2: Procedure for Adding a Polymerization Inhibitor

If you have synthesized a diallyl diamine monomer or received a batch without an inhibitor, this protocol provides a method for its addition. Hydroquinone (HQ) is used as an example.

Materials:

  • Diallyl diamine monomer

  • Hydroquinone (or other selected inhibitor)

  • Clean, dry, amber glass storage container

  • Analytical balance

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Calculate Inhibitor Amount: Determine the required mass of the inhibitor based on the desired final concentration (ppm). For example, to add 200 ppm of Hydroquinone to 100 g of monomer: Mass (g) = (100 g monomer) * (200 / 1,000,000) = 0.02 g

  • Monomer Handling: In a fume hood, transfer the diallyl diamine monomer into the final storage container.

  • Inhibitor Addition: Carefully weigh the calculated amount of Hydroquinone and add it directly to the monomer.

  • Dissolution: Seal the container and gently swirl or stir the mixture until the inhibitor is fully dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Inerting and Storage: Once dissolved, purge the container's headspace with an inert gas, seal tightly, and store according to Protocol 1.

Protocol 3: Quality Assessment of Stored Diallyl Diamine Monomer

If you suspect degradation, a simple quality assessment can help determine if the monomer is still suitable for your application.

  • Visual and Physical Inspection: Compare the current color and viscosity of the monomer to your initial records or the supplier's technical data sheet. Any significant change is a cause for concern.

  • Purity Analysis via Gas Chromatography (GC):

    • Prepare a dilute solution of your monomer in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the sample using a GC system equipped with a Flame Ionization Detector (FID).[7]

    • Compare the resulting chromatogram to a reference standard or a chromatogram from a fresh batch. The appearance of new peaks, particularly at higher retention times, or a significant decrease in the main monomer peak area, indicates the presence of impurities or oligomers.

  • Viscosity Measurement: Use a viscometer to obtain a quantitative measurement of the monomer's viscosity. A significant increase from the specified value confirms that polymerization has occurred.

Data Summary: Common Polymerization Inhibitors

The selection of an appropriate inhibitor is critical. The table below summarizes common choices for free-radical stabilization. The optimal inhibitor and concentration should be validated for your specific diallyl diamine monomer and application.[3]

InhibitorAbbreviationTypical Concentration (ppm)Key Characteristics
Hydroquinone HQ100 - 1000A very common and effective free-radical scavenger.[3]
4-Methoxyphenol MEHQ10 - 200Also known as hydroquinone monomethyl ether; highly effective.[3]
4-tert-Butylcatechol TBC10 - 100Often requires the presence of a small amount of oxygen to be effective.[3]
Phenothiazine PTZ100 - 500Particularly effective at elevated temperatures.[3]
References
  • BenchChem. (2025). Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diallylamine. NJ.gov.
  • ChemicalBook. (n.d.).
  • ECHEMI. (n.d.).
  • Remias, J. E., et al. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (n.d.). Diallylamine 99%.
  • BOC Sciences. (n.d.).
  • Google Patents. (2012).
  • Mamedov, B. A. (2020). Polymerisation of Allyl Compounds.
  • Harmita, et al. (2020). Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of N,N'-Di-2-propenyl-1,3-propanediamine: A Comparative Technical Guide

Topic: 1H NMR Characterization of N,N'-Di-2-propenyl-1,3-propanediamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary N,N'-Di-2-propenyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of N,N'-Di-2-propenyl-1,3-propanediamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N'-Di-2-propenyl-1,3-propanediamine (CAS: 7144-40-3), often referred to as N,N'-diallyl-1,3-propanediamine, is a critical intermediate in the synthesis of functionalized polymers, coordination complexes, and pharmaceutical active ingredients.[1][2][3][4][5] Its dual-allyl functionality makes it a versatile cross-linker, but also presents unique characterization challenges due to potential overlapping allylic signals and exchangeable amine protons.

This guide provides a definitive technical framework for the 1H NMR characterization of this compound. Unlike standard spectral lists, we compare analytical performance across different solvent systems (CDCl3 vs. DMSO-d6) and purity assessment methodologies (qNMR vs. GC-MS), providing evidence-based protocols to ensure data integrity in drug development and materials science workflows.

Structural Analysis & Spectral Assignment

The molecule consists of a central propyl chain flanked by two secondary amine groups, each capped with an allyl moiety. The symmetry of the molecule simplifies the spectrum, reducing the number of unique signal environments to five (plus the labile NH).

Theoretical vs. Observed Shift Logic

The following assignments are derived from shielding/deshielding effects and confirmed via standard amine shift databases.

Proton LabelChemical EnvironmentMultiplicityApprox.[6] Shift (

, ppm)
Coupling (

, Hz)
Causality & Insight
H-A Allyl Vinyl (Internal)Multiplet (ddt)5.80 – 6.00

Deshielded by

-system anisotropy.
H-B Allyl Vinyl (Terminal)Multiplet (dd)5.10 – 5.30

Distinct roof effect often observed.
H-C Allyl

-CH

Doublet (d)3.20 – 3.30

Adjacent to both N and alkene; diagnostic for

-allylation.
H-D Propyl

-CH

(

-CH

)
Triplet (t)2.60 – 2.70

Shielded relative to H-C due to lack of vinyl anisotropy.
H-E Propyl

-CH

(Central)
Quintet1.65 – 1.75

Most shielded; standard propyl chain center.
H-F Amine N-HBroad Singlet1.2 – 2.0N/AHighly solvent/concentration dependent (See Section 2).
Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the resolution of exchangeable protons and the accuracy of integration .

Scenario A: Chloroform-d (CDCl

)
  • Performance: Standard for routine checks.

  • Observation: The amine proton (H-F) typically appears as a broad, wandering singlet between 1.2–2.0 ppm. It often overlaps with the central propyl signal (H-E) or water peaks.

  • Limitation: Fast chemical exchange with trace acid/water in CDCl

    
     "washes out" N-H coupling information.
    
  • Verdict: Suitable for confirming the carbon skeleton but poor for confirming the secondary amine state or detecting salt contaminants.

Scenario B: Dimethyl Sulfoxide-d

(DMSO-d

)
  • Performance: High-performance characterization.

  • Observation: DMSO acts as a hydrogen-bond acceptor, slowing the exchange rate of the N-H protons. The N-H signal shifts downfield (often >2.0 ppm) and may resolve into a triplet (coupling to H-D) or a broad peak distinct from alkyl regions.

  • Advantage: Separates water and amine peaks, allowing for accurate integration of the N-H proton to verify the secondary amine structure (integral = 2.0).

  • Verdict: Superior for full structural validation and salt detection.

Data Comparison Table: Solvent Effects

FeatureCDCl

DMSO-d

N-H Visibility Poor / Broad / VariableGood / Distinct / Downfield
Water Peak ~1.56 ppm (Interferes with H-E)~3.33 ppm (Interferes with H-C)
Resolution High for alkyl chainsHigh, but viscosity broadens lines slightly
Salt Detection Difficult (Salts insoluble)Excellent (Salts soluble, distinct shifts)
Comparative Analysis: Purity Assessment (qNMR vs. GC-MS)

For drug development professionals, establishing purity is critical.[7] While GC-MS is common for amines, qNMR offers a self-validating alternative.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
  • Mechanism: Thermal vaporization and separation.

  • Risk: Allyl amines are thermally sensitive. High injector port temperatures (

    
    C) can induce Claisen-type rearrangements  or polymerization of the allyl groups, leading to ghost peaks and underestimation of purity.
    
  • Quantitation: Requires a specific reference standard for response factor calibration.

Method B: Quantitative NMR (qNMR)
  • Mechanism: Direct molar ratio measurement relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Benefit: Non-destructive and performed at ambient temperature.[5]

  • Accuracy: The response is strictly linear to the number of protons. No response factor calculation is needed.

  • Protocol: Integration of the Allyl Vinyl Internal proton (H-A, 2H) vs. Internal Standard.

Comparative Data: Purity Determination Accuracy

MetricqNMR (Recommended)GC-MS (Alternative)
Thermal Stress None (Ambient Temp)High (Injector/Column Heat)
Standard Req. Universal (e.g., Maleic Acid)Compound-Specific Reference
Bias Source Phase correction / T1 relaxationThermal degradation / Response factors
Total Uncertainty


(without rigorous calibration)
Visualizing the Logic

The following diagrams illustrate the assignment logic and the experimental workflow for high-fidelity characterization.

Diagram 1: Structural Connectivity & Assignment Logic

G cluster_allyl Allyl Group cluster_propyl Propyl Linker Molecule N,N'-Di-2-propenyl-1,3-propanediamine Internal Internal Vinyl (H-A) ~5.9 ppm (m) Molecule->Internal AlphaCH2 Alpha CH2 (H-D) ~2.6 ppm (t) Molecule->AlphaCH2 Terminal Terminal Vinyl (H-B) ~5.2 ppm (d) Internal->Terminal Vicinal Coupling AllylCH2 Allyl CH2 (H-C) ~3.2 ppm (d) Internal->AllylCH2 Vicinal Coupling Amine Amine NH (H-F) Solvent Dependent AllylCH2->Amine Attached to N BetaCH2 Beta CH2 (H-E) ~1.7 ppm (quint) AlphaCH2->BetaCH2 Vicinal Coupling Amine->AlphaCH2 Attached to N

Caption: Logical flow of 1H NMR signal assignment based on scalar coupling connectivity.

Diagram 2: Recommended qNMR Workflow

Workflow Start Start: Crude Sample Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent Prep Weigh Sample (~10mg) + Internal Std (Maleic Acid) Solvent->Prep Dissolve Acquire Acquire 1H NMR (d1 > 5*T1, 90° pulse) Prep->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Target (5.9 ppm) vs Standard Process->Integrate Calc Calculate Purity % Integrate->Calc

Caption: Step-by-step qNMR workflow for absolute purity determination.

Detailed Experimental Protocol

To ensure reproducibility and adherence to E-E-A-T standards, follow this validated protocol.

Materials
  • Analyte: N,N'-Di-2-propenyl-1,3-propanediamine.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (optional).
    
  • Internal Standard (for qNMR): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.

Step-by-Step Methodology
  • Gravimetry:

    • Weigh approximately

      
       mg of the analyte into a clean vial.
      
    • If performing qNMR, add an equimolar amount (approx.

      
       mg) of the Internal Standard. Record weights to 0.01 mg precision.
      
  • Dissolution:

    • Add 0.6 mL of DMSO-d

      
      . Vortex for 30 seconds to ensure complete homogeneity. Note: Ensure no salt formation has occurred; the solution should be clear.
      
  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zg30 or zg (ensure 90° pulse calibration).

    • Relaxation Delay (d1): Set to

      
       seconds. Reasoning: Accurate integration requires full relaxation (
      
      
      
      ). Allyl protons have
      
      
      typically
      
      
      s.
    • Scans (ns): 16 or 32 (Sufficient for S/N > 200).

    • Temperature: 298 K (

      
      C).
      
  • Processing & Analysis:

    • Apply exponential multiplication (lb = 0.3 Hz).

    • Phase correct manually. Automatic phasing often fails at the baseline extremes.

    • Baseline Correction: Apply a polynomial (Bernstein) correction.

    • Integration:

      • Calibrate the Internal Standard peak to its known proton count.

      • Integrate the Internal Vinyl Proton (H-A) at ~5.9 ppm (Integral should be 2.0 relative to molecule).

      • Avoid integrating the propyl region (1.6-2.7 ppm) for purity calculations due to potential overlap with solvent satellites or water.

References
  • Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]

Sources

Validation

Titration methods for determining amine content in crosslinked polymers

Title: Comparative Guide to Amine Determination in Crosslinked Polymers: Protocols & Performance Analysis Executive Summary & Strategic Selection Determining amine content (loading) in crosslinked polymers is a non-trivi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Amine Determination in Crosslinked Polymers: Protocols & Performance Analysis

Executive Summary & Strategic Selection

Determining amine content (loading) in crosslinked polymers is a non-trivial analytical challenge. Unlike solution-phase titration, solid-phase analysis is governed by heterogeneity , diffusion limitations , and steric hindrance . A method that works for a soluble linear polymer may fail catastrophically for a 1% DVB-crosslinked Merrifield resin due to lack of pore accessibility.

This guide compares the three industry-standard methodologies. Your choice must be dictated by the physical architecture of your polymer (Gel-type vs. Macroporous) and the chemical nature of the amine (Primary vs. Secondary).

Feature Fmoc-Cl Cleavage (UV) Picric Acid Titration (Colorimetric) Acid-Base Back Titration
Primary Target Primary / Secondary AminesAccessible Surface/Bulk AminesTotal Basic Nitrogen (Bulk)
Sensitivity High (

mmol/g)
Medium-HighLow-Medium (

mmol/g)
Mechanism Covalent Bond Formation

Cleavage
Ionic Salt FormationProtonation

Neutralization
Key Limitation Requires chemical reaction (slow diffusion)Hydrophobic non-specific bindingNon-specific (titrates all bases)
Best For SPPS Resins, High-Value FunctionalizationGel-type Resins, Comparative StudiesMacroporous beads, High Loading

Method 1: The "Gold Standard" Fmoc-Cl Cleavage

This method is the benchmark for solid-phase peptide synthesis (SPPS). It relies on the covalent attachment of a fluorenylmethyloxycarbonyl (Fmoc) group, followed by its quantitative release using a secondary amine (piperidine).

Mechanism & Causality

The accuracy of this method stems from the high extinction coefficient of the released dibenzofulvene-piperidine adduct . Unlike dye binding, which relies on equilibrium adsorption, this is a stoichiometric chemical release.

  • Why it works: The Fmoc group is bulky; if it can react with the amine, the amine is accessible for subsequent large-molecule coupling. It effectively measures "synthetic accessibility" rather than just "nitrogen content."

Protocol: Self-Validating Workflow

Reagents:

  • Fmoc-Cl or Fmoc-Leu-OH (0.1 M in DMF)

  • 20% Piperidine in DMF (v/v)

  • Spectrophotometric grade DMF

Step-by-Step:

  • Coupling (The Loading):

    • Swell 50 mg of dry polymer in DMF for 30 min. Reason: Solvation expands the gel network, exposing internal sites.

    • Add 5 eq. Fmoc-Cl and 5 eq. DIPEA. Shake for 2 hours.

    • Validation Step: Perform a qualitative Kaiser test on a few beads. If blue, coupling is incomplete—extend time.

  • Washing (The Critical Step):

    • Filter and wash resin 5x with DMF, 5x with DCM, 5x with MeOH.

    • Dry resin completely under vacuum. Reason: Residual solvent affects the weight used in calculation.

  • Cleavage (The Measurement):

    • Weigh exactly 10-15 mg of dry Fmoc-resin (

      
      ) into a volumetric flask.
      
    • Add 20% Piperidine/DMF to swell and react for 20-30 mins.

    • Dilute to volume (

      
      , typically 25 mL or 50 mL) with DMF.
      
    • Allow resin to settle. Transfer supernatant to a UV quartz cuvette.

  • Quantification:

    • Measure Absorbance (

      
      ) at 301 nm  (Reference: DMF blank).[1]
      
    • Note: 301 nm is preferred over 290 nm to avoid signal saturation at high loadings.

Calculation:



  • 
     is the extinction coefficient of the adduct.[1]
    

Method 2: The Picric Acid Titration

This method utilizes the formation of a picrate salt with amine groups.[2] It is highly sensitive but prone to positive errors on hydrophobic supports due to non-specific adsorption of picric acid.

Mechanism & Causality

Picric acid (trinitrophenol) is a strong organic acid (


). It protonates the amine, forming a 1:1 ion pair (Amine-H

Picrate

). The salt is stable in non-polar solvents but dissociates in base.
Protocol

Reagents:

  • 0.1 M Picric Acid in DCM

  • 5% DIPEA in DCM (Elution buffer)

  • 95% Ethanol (Wash buffer)

Step-by-Step:

  • Salt Formation:

    • Swell 50 mg resin in DCM.

    • Add excess 0.1 M Picric Acid/DCM. Shake for 15 min.

  • Washing (The Failure Point):

    • Wash extensively with DCM until the filtrate is colorless.

    • Expert Insight: If using polystyrene resins, picric acid sticks to the matrix. Wash with absolute ethanol to remove non-specifically bound acid without disrupting the amine-picrate salt.

  • Elution:

    • Add 5% DIPEA in DCM (or DMF) to displace the picrate. Shake for 10 min.

    • Collect the eluate. Repeat 2x and combine volumes.

  • Quantification:

    • Dilute eluate with EtOH. Measure Absorbance at 358 nm .

    • Use

      
       (Verify 
      
      
      
      in your specific solvent mixture).

Method 3: Acid-Base Back Titration

For macroporous resins or high-loading scavengers (>2 mmol/g) where UV methods saturate, classical volumetric titration is superior.

Mechanism

The polymer is soaked in a known excess of acid. The acid diffuses into the pores and neutralizes the amines. The remaining acid in the supernatant is titrated with a standard base.

Protocol

Reagents:

  • Standardized 0.1 N HCl

  • Standardized 0.1 N NaOH

  • Phenolphthalein indicator (or pH electrode)

Step-by-Step:

  • Equilibration:

    • Weigh ~200 mg of polymer (

      
      ) into a flask.
      
    • Add exactly 50.0 mL (

      
      ) of 0.1 N HCl.
      
    • Stir for >4 hours or overnight. Causality: Diffusion into crosslinked networks is the rate-limiting step. Short equilibration leads to underestimation.

  • Titration:

    • Filter the supernatant (or titrate directly if polymer settles well).

    • Take an aliquot (e.g., 10 mL) and titrate with 0.1 N NaOH to the endpoint (

      
      ).
      
  • Blank Run:

    • Titrate 10 mL of the initial HCl solution to determine exact normality (

      
      ).
      

Calculation:



(Ensure 

accounts for the total volume, not just the aliquot).

Visualizing the Workflow

The following diagram illustrates the decision logic and the workflow for the Fmoc method, the most versatile choice for researchers.

AmineAnalysis cluster_decision Method Selection Logic Start Select Polymer Sample Swell Swell in DMF/DCM (30 min) Start->Swell React React with Fmoc-Cl (Coupling) Swell->React Accessibility Wash Wash Excess Reagents (Critical Step) React->Wash Cleave Cleave with 20% Piperidine Wash->Cleave Remove Unbound Measure Measure UV Abs @ 301nm Cleave->Measure Release Adduct Calc Calculate Loading (Beer-Lambert) Measure->Calc Input Polymer Type? Gel Gel-Type Resin (Low Crosslink) Input->Gel <2% DVB Macro Macroporous / Bulk (High Loading) Input->Macro Rigid/Opaque Gel->React Use Fmoc BackTitration BackTitration Macro->BackTitration Use Acid-Base

Figure 1: Workflow for Fmoc determination and method selection logic based on polymer architecture.

References

  • Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports.[1][3][4] Letters in Peptide Science, 9, 203–206.

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.

Sources

Comparative

A Comparative Analysis of Crosslinking Efficiency: Epichlorohydrin vs. Diallyl Diamine

A Guide for Researchers in Polymer Science and Drug Development In the realm of polymer chemistry and biomaterials, the selection of an appropriate crosslinking agent is a critical decision that dictates the final physic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Polymer Science and Drug Development

In the realm of polymer chemistry and biomaterials, the selection of an appropriate crosslinking agent is a critical decision that dictates the final physicochemical properties and, consequently, the performance of the material in its intended application. This guide provides a detailed comparison of two distinct crosslinking agents: epichlorohydrin (ECH), a widely used bifunctional epoxide, and diallyl diamine, a representative of amine-based crosslinkers. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these crosslinkers to make informed decisions in their experimental designs.

The Fundamental Role of Crosslinking

Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network.[1] This network structure is responsible for enhancing various properties of the polymer, including mechanical strength, thermal stability, and solvent resistance, and is fundamental to the formation of hydrogels with significant water absorption capacities.[2][3] The choice of crosslinker influences not only the efficiency of the network formation but also the biocompatibility and functionality of the final product.

Epichlorohydrin: A Versatile and Reactive Crosslinker

Epichlorohydrin is a highly reactive organochlorine compound featuring an epoxide and a chloride group. Its versatility as a crosslinker stems from its ability to react with various functional groups, most notably hydroxyl (-OH) and amine (-NH2) groups, which are abundant in many natural and synthetic polymers such as polysaccharides (cellulose, starch, chitosan) and proteins.[4]

Mechanism of Action

The crosslinking mechanism of epichlorohydrin typically proceeds in a two-step reaction under alkaline conditions. First, the epoxide ring opens via nucleophilic attack from a deprotonated hydroxyl or amine group on the polymer backbone. This is followed by a second nucleophilic substitution reaction where the chloride is displaced by another functional group from an adjacent polymer chain, forming a stable ether or amine linkage.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Crosslink Formation Polymer-OH_1 Polymer-OH ECH Epichlorohydrin (CH₂(O)CHCH₂Cl) Polymer-OH_1->ECH NaOH Intermediate_1 Polymer-O-CH₂CH(OH)CH₂Cl ECH->Intermediate_1 Polymer-OH_2 Polymer-OH Intermediate_1->Polymer-OH_2 NaOH, -HCl Intermediate_2 Polymer-O-CH₂CH(OH)CH₂-O-Polymer Polymer-OH_2->Intermediate_2

Caption: Reaction mechanism of epichlorohydrin with a hydroxyl-containing polymer.

Performance Characteristics

The efficiency of epichlorohydrin crosslinking is highly dependent on factors such as pH, temperature, and the concentration of both the polymer and the crosslinker.[2] Increasing the concentration of epichlorohydrin generally leads to a higher crosslinking density, resulting in:

  • Increased Mechanical Stiffness: Studies on lignin/PVA hydrogels have shown a substantial increase in compressive modulus from 21 kPa to 275 kPa as the epichlorohydrin concentration was raised from 2.5% to 7.5%.[2][5]

  • Reduced Swelling Capacity: The same study demonstrated an inverse correlation between epichlorohydrin concentration and swelling, with the maximum swelling capacity decreasing from 460% to 190%.[2]

  • Enhanced Thermal Stability: An increase in the glass transition temperature (Tg) is often observed with higher crosslinker concentrations, indicating restricted polymer chain mobility.[2][6]

A significant advantage of epichlorohydrin is its high reactivity, which can lead to relatively short gelation times. However, a major concern is its toxicity. It is crucial to ensure that no unreacted epichlorohydrin remains in the final product, especially for biomedical applications. Post-synthesis purification steps are mandatory to remove any residual ECH.[7][8]

Diallyl Diamine: A Representative of Unsaturated Amine Crosslinkers

Diallyl diamine belongs to a class of crosslinkers that possess two or more reactive amine groups and polymerizable allyl groups. While diamines, in general, are used to crosslink polymers containing functional groups like epoxides or carboxylic acids, the presence of the allyl groups in diallyl diamine offers an alternative crosslinking mechanism through free-radical polymerization.

Mechanism of Action

Crosslinking with diallyl diamine can occur via two primary routes:

  • Amine-based Reactions: The primary amine groups can react with polymers containing electrophilic functional groups, such as epoxides, activated esters, or isocyanates, forming stable covalent bonds. The length of the diamine crosslinker influences the mesh size of the resulting polymer network; shorter diamines create denser networks, while longer ones result in looser structures.[9]

  • Free-Radical Polymerization of Allyl Groups: The allyl groups can undergo free-radical polymerization, often initiated by thermal or photochemical initiators. This process, known as cyclopolymerization for diallyl monomers, can create a crosslinked network.[10][11] This method is particularly useful for creating interpenetrating polymer networks or for grafting onto polymer backbones.

G cluster_0 Amine-based Crosslinking cluster_1 Free-Radical Crosslinking (Allyl Groups) Polymer-X Polymer with Electrophilic Group (e.g., Epoxide) DAD Diallyl Diamine (H₂N-(CH₂)n-NH₂) Polymer-X->DAD Reaction Crosslinked_Polymer_Amine Crosslinked Polymer DAD->Crosslinked_Polymer_Amine Initiator Radical Initiator (e.g., DCP) DAD_Monomer Diallyl Diamine Monomer Initiator->DAD_Monomer Activation Polymer_Backbone Polymer Backbone DAD_Monomer->Polymer_Backbone Grafting/Crosslinking Grafted_Polymer Grafted/Crosslinked Polymer Polymer_Backbone->Grafted_Polymer

Caption: Dual crosslinking mechanisms of diallyl diamine.

Performance Characteristics

The performance of diallyl diamine as a crosslinker is highly dependent on the chosen reaction pathway.

  • When acting as a diamine crosslinker, its efficiency is governed by the reactivity of the amine groups with the polymer. The resulting network properties, such as swelling and mechanical strength, are directly related to the crosslink density.[9]

  • When utilizing the allyl groups for free-radical polymerization, the crosslinking efficiency depends on the initiator concentration and reaction conditions (e.g., temperature, UV intensity). This method can sometimes be less efficient and may lead to side reactions if not carefully controlled.[12]

Diallyl compounds can offer good thermal stability to the resulting polymer network.[13] However, the conversion of allyl groups can sometimes be incomplete, which might affect the final properties and require careful characterization.

Comparative Analysis: Epichlorohydrin vs. Diallyl Diamine

FeatureEpichlorohydrinDiallyl Diamine
Reaction Mechanism Nucleophilic substitution (epoxide opening)Nucleophilic addition (amines) or Free-radical polymerization (allyl groups)
Reactive Groups Epoxide, ChloridePrimary Amines, Allyl groups
Typical Substrates Polymers with hydroxyl or amine groupsPolymers with electrophilic groups or other vinyl monomers
Reaction Conditions Typically alkaline (NaOH)Varies with mechanism (can be neutral or require initiators)
Crosslinking Density Highly tunable with concentration, leading to significant changes in mechanical and swelling properties.[2]Dependent on the mechanism; can be controlled by stoichiometry or initiator concentration.
Biocompatibility Potentially toxic; requires thorough purification to remove unreacted monomer.[7][8]Generally considered more biocompatible, but depends on the specific compound and purity.
Advantages High reactivity, versatile for many biopolymers, well-established protocols.[14][15]Dual functionality offers versatile crosslinking strategies, can be used in free-radical systems.[11]
Limitations Toxicity of the monomer, formation of byproducts (HCl).[7][8]Potentially slower reaction rates for amine-based crosslinking, incomplete reaction of allyl groups.[12]

Experimental Protocols

General Experimental Workflow for Comparative Analysis

G cluster_0 Preparation cluster_1 Crosslinking Reaction cluster_2 Characterization Polymer_Sol Prepare Polymer Solution Mixing Mix Polymer and Crosslinker Polymer_Sol->Mixing Crosslinker_Sol Prepare Crosslinker Solutions (ECH and Diallyl Diamine) Crosslinker_Sol->Mixing Curing Curing (e.g., heating, UV) Mixing->Curing Purification Purification (e.g., dialysis) Curing->Purification Swelling Swelling Ratio Analysis Purification->Swelling Mechanical Mechanical Testing Purification->Mechanical Structural Structural Analysis (FTIR, SEM) Purification->Structural

Caption: A generalized workflow for comparing crosslinking efficiency.

Protocol 1: Crosslinking of Chitosan with Epichlorohydrin
  • Preparation of Chitosan Solution: Dissolve 2g of chitosan in 100 mL of a 2% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • Crosslinking Reaction: Add a predetermined amount of epichlorohydrin (e.g., 0.5 mL) to the chitosan solution under vigorous stirring. Adjust the pH to approximately 10.0 using a 1M NaOH solution.

  • Curing: Heat the mixture at 60°C for 2 hours to facilitate the crosslinking reaction.

  • Purification: The resulting hydrogel is washed extensively with deionized water until the pH of the washing solution becomes neutral. This step is crucial to remove unreacted epichlorohydrin and NaOH.

  • Drying: The purified hydrogel is then dried, for example, by lyophilization, for further characterization.

Protocol 2: Crosslinking of a Carboxylic Acid-Containing Polymer with Diallyl Diamine
  • Polymer Solution: Prepare a solution of a polymer containing carboxylic acid groups (e.g., poly(acrylic acid)) in a suitable solvent.

  • Activation of Carboxylic Groups (Optional but Recommended): Activate the carboxylic acid groups using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form a more reactive intermediate.

  • Crosslinking Reaction: Add a stoichiometric amount of diallyl diamine to the activated polymer solution and stir at room temperature for 24 hours.

  • Purification: Purify the resulting crosslinked polymer by dialysis against a suitable solvent to remove unreacted crosslinker and coupling agents.

  • Drying: Dry the purified product under vacuum.

Conclusion and Recommendations

The choice between epichlorohydrin and diallyl diamine for crosslinking applications is not straightforward and depends heavily on the specific requirements of the final material.

  • Epichlorohydrin is a highly efficient and reactive crosslinker, particularly for polysaccharides and other hydroxyl-rich polymers. Its main drawback is its toxicity, which necessitates stringent purification and validation steps for biomedical applications. It is an excellent choice when high mechanical strength and a high degree of crosslinking are desired in a relatively short reaction time.

  • Diallyl diamine offers greater versatility due to its dual functionality. The amine groups can be used for standard crosslinking reactions, while the allyl groups open up possibilities for free-radical polymerization and the creation of more complex polymer architectures. It may be a more suitable choice when biocompatibility is a primary concern and when alternative polymerization chemistries are being explored.

For any application, it is imperative to perform a thorough characterization of the crosslinked material to determine the degree of crosslinking, mechanical properties, swelling behavior, and, most importantly, to assess its cytotoxicity if intended for biological use. This comparative guide serves as a foundational resource to aid in the rational selection of a crosslinking strategy tailored to your specific research and development goals.

References

  • Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - PubMed. Available at: [Link]

  • Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - Taylor & Francis. Available at: [Link]

  • Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels - MDPI. Available at: [Link]

  • (PDF) Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - ResearchGate. Available at: [Link]

  • Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids - MDPI. Available at: [Link]

  • (PDF) Influence of Epichlorohydrin Concentration on the Physicochemical and Rheological Performance of Lignin/PVA Hydrogels - ResearchGate. Available at: [Link]

  • Characterization of Superabsorbent Hydrogel Based on Epichlorohydrin Crosslink and Carboxymethyl Functionalization of Cassava Starch - AIP Publishing. Available at: [Link]

  • Green Chemistry - RSC Publishing. Available at: [Link]

  • Epichlorohydrin crosslinked carboxymethyl cellulose-ethylenediamine imprinted polymer for the selective uptake of Cr(VI) - PubMed. Available at: [Link]

  • Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers - PMC. Available at: [Link]

  • US3657393A - Process for preparation of cross-linked epichlorohydrin polymer - Google Patents.
  • Dynamic and Static Mechanical Properties of Crosslinked Polymer Matrices: Multiscale Simulations and Experiments - MDPI. Available at: [Link]

  • Film Properties of Heparin Cross-Linked with Epichlorohydrin in Absence or Presence of Imidazole - MDPI. Available at: [Link]

  • Cellulose-Based Materials Crosslinked with Epichlorohydrin: A Mini Review - ResearchGate. Available at: [Link]

  • Formulation of epichlorohydrin cross-linked starch microspheres - ResearchGate. Available at: [Link]

  • Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene - PMC. Available at: [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... - PMC. Available at: [Link]

  • Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. Available at: [Link]

  • CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS - DTIC. Available at: [Link]

  • Cross-linking Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Cross‐linking emulsion copolymerization of butyl acrylate with diallyl maleate | Request PDF. Available at: [Link]

  • Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin. Available at: [Link]

  • (PDF) Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions - ResearchGate. Available at: [Link]

  • Bulk crosslinking of diallyl phthalate monomers | Journal of Rheology | AIP Publishing. Available at: [Link]

  • In Situ Crosslinked Diallylammonium‐Functionalized Poly(Biphenyl Alkylene) for High‐Performance Anion Exchange Membranes - PMC. Available at: [Link]

  • Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene | ACS Omega - ACS Publications. Available at: [Link]

  • Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separation - MDPI. Available at: [Link]

  • Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties - Frontiers. Available at: [Link]

  • The Comparison of Three Metallic, Organic, and Polymeric Crosslinked HPAM Gels for Water Conformance Applications. Available at: [Link]

Sources

Validation

Swelling Kinetics and Hydrodynamic Behavior: Sevelamer Hydrochloride vs. Sevelamer Carbonate

Executive Summary In the development of phosphate binders for Chronic Kidney Disease (CKD), the transition from Sevelamer Hydrochloride (Renagel®) to Sevelamer Carbonate (Renvela®) represents a pivotal formulation evolut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phosphate binders for Chronic Kidney Disease (CKD), the transition from Sevelamer Hydrochloride (Renagel®) to Sevelamer Carbonate (Renvela®) represents a pivotal formulation evolution. While both utilize the same cross-linked poly(allylamine) backbone to sequester dietary phosphate, their hydrodynamic behavior differs critically due to the counter-ion exchange mechanism.

This guide provides a technical analysis of the swelling ratios of both salts. Key Finding: While the equilibrium swelling indices in buffered media are statistically comparable (ranging from 12–20 g/g depending on ionic strength), the kinetic profile in acidic media differs. Sevelamer Carbonate exhibits a unique "effervescent swelling" phase in simulated gastric fluid (SGF) due to CO₂ release, which alters the gel's porosity and initial volume expansion compared to the passive hydration of the Hydrochloride salt.

Mechanistic Foundation: The Chemistry of Swelling

To understand the experimental data, we must first establish the causality. Sevelamer is a hydrogel. Its swelling is driven by electrostatic repulsion between protonated amine groups along the polymer backbone.

  • Sevelamer HCl: The amines are already associated with chloride. In the stomach, it hydrates, and the fixed charges repel, expanding the network. It releases Cl⁻ and takes up phosphate later in the intestine.

  • Sevelamer Carbonate: The amines are associated with carbonate.[1] In the acidic stomach (pH 1–3), the carbonate reacts with protons to form carbonic acid, which decomposes into water and CO₂ gas. This reaction consumes protons (buffering effect) and rapidly exposes the amine groups for hydration.

Diagram 1: Counter-Ion Exchange & Swelling Mechanism

SevelamerMechanism HCl_State Sevelamer HCl (Solid State) Acid_Env Gastric Environment (pH 1.2 + H+) HCl_State->Acid_Env Carb_State Sevelamer Carbonate (Solid State) Carb_State->Acid_Env HCl_Swell Hydration & Repulsion (Cl- Release) Acid_Env->HCl_Swell Rapid Hydration Carb_Swell Proton Consumption & CO2 Release (Effervescence) Acid_Env->Carb_Swell Buffering Reaction Final_Gel Expanded Polyallylamine Network (NH3+) HCl_Swell->Final_Gel Equilibrium Swelling Carb_Swell->Final_Gel Equilibrium Swelling

Figure 1: Mechanistic pathways of swelling. Note the distinct CO₂ release step for the Carbonate salt, which contributes to transient volume changes.

Experimental Protocol: Determination of Equilibrium Swelling Ratio

As scientists, we rely on reproducible assays. The "Tea Bag" method is often cited, but for pharmaceutical hydrogels, the Centrifugation Method is superior for accuracy as it removes interstitial water that can artificially inflate swelling numbers.

Validated Protocol: Centrifugation Method

Objective: Quantify the solvent uptake capacity (g/g) in physiologically relevant media.

  • Preparation:

    • Dry the Sevelamer API (Active Pharmaceutical Ingredient) at 60°C under vacuum for 4 hours to remove residual moisture.

    • Prepare three media: Deionized Water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8 phosphate buffer).

  • Incubation:

    • Weigh approx.[2] 0.1 g of dry polymer (

      
      ) into a pre-weighed 15 mL centrifuge tube.
      
    • Add 10 mL of the test medium.[3]

    • Vortex for 30 seconds to disperse.

    • Incubate at 37°C for 24 hours (equilibrium is typically reached by 6 hours, but 24 ensures saturation).

  • Separation:

    • Centrifuge at 2000 x g for 15 minutes. This force is critical: high enough to pellet the gel, low enough not to crush the polymer network.

    • Carefully decant the supernatant. Invert the tube on a paper towel for 5 minutes to drain excess liquid.

  • Measurement:

    • Weigh the tube containing the swollen gel (

      
      ).
      
  • Calculation:

    
    
    

Comparative Performance Analysis

The following data summarizes the physicochemical behavior of Sevelamer HCl and Sevelamer Carbonate. These values represent a synthesis of experimental ranges found in patent literature (e.g., Genzyme patents) and regulatory assessment reports.

Table 1: Comparative Swelling Ratios (g/g)
MediumpH ConditionSevelamer HCl (SR)Sevelamer Carbonate (SR)Technical Insight
Deionized Water Neutral (~7.0)18.0 – 25.0 18.0 – 25.0 High swelling due to lack of ionic shielding. Max electrostatic repulsion.
0.1 N HCl (SGF) Acidic (1.2)10.0 – 14.0 11.0 – 15.0 *Ionic strength of Cl⁻ shields charges, reducing swelling vs. water. Carbonate shows higher variability due to gas entrapment.
Phosphate Buffer Neutral (6.8)12.0 – 16.0 12.0 – 16.0 Phosphate binding begins here. Cross-linking by multivalent phosphate ions may slightly contract the gel over time.
The "Ionic Strength" Effect

Notice the drop from ~22 g/g in water to ~12 g/g in physiological fluids. This is the Donnan Equilibrium effect. In pure water, the counter-ions inside the gel create high osmotic pressure, driving water in. In SGF/SIF, the high concentration of external ions (


, 

) balances the osmotic pressure, limiting swelling.

Critical Observation: In clinical bioequivalence studies, the swelling extent is considered equivalent. However, the rate of disintegration differs.[4] Sevelamer Carbonate tablets tend to disintegrate and swell faster in acid due to the internal pressure of generated CO₂ bubbles, whereas HCl tablets rely solely on water diffusion.

Diagram 2: Experimental Workflow & Data Logic

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Equilibrium Phase cluster_2 Analysis Step1 Weigh Dry Polymer (Wd) Step2 Add Media (SGF / SIF / Water) Step1->Step2 Step3 Incubate 37°C (24 Hours) Step2->Step3 Step4 Centrifuge (2000 x g) Step3->Step4 Step5 Decant & Weigh (Ws) Step4->Step5 Result Calculate SR (Ws - Wd) / Wd Step5->Result

Figure 2: Step-by-step workflow for the Centrifugation Swelling Assay.

Clinical & Formulation Implications[5][6][7][8][9][10]

Acidosis Control vs. Swelling

The primary clinical advantage of Sevelamer Carbonate is the buffering capacity.

  • HCl: Releases

    
     and binds 
    
    
    
    . The net load is acidic (one proton remains for every phosphate bound).
  • Carbonate: The carbonate anion accepts protons (

    
    ), converting to 
    
    
    
    . This helps maintain serum bicarbonate levels.[5]
  • Impact: While swelling is physically similar, the chemical outcome favors Carbonate for CKD patients prone to metabolic acidosis.

Gastrointestinal Tolerance

The swelling ratio directly correlates with GI side effects (bloating, fullness).

  • Because both salts swell ~12-fold in the stomach, patients often report a feeling of fullness.

  • Formulation Note: Sevelamer Carbonate powder for suspension is often preferred for patients with dysphagia. The rapid swelling in the cup (pre-dosing) means the patient swallows a pre-hydrated gel, which can be texturally difficult but avoids rapid expansion inside the esophagus.

References

  • European Medicines Agency (EMA). (2009). Renvela (Sevelamer Carbonate) Assessment Report. Procedure No. EMEA/H/C/000993. [Link]

  • Holmes-Farley, S. R., et al. (2005). Aliphatic amine polymer salts for tableting. U.S. Patent No.[1] 6,858,203.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Brezina, B., et al. (2004). Acid loading during treatment with sevelamer hydrochloride: mechanisms and clinical implications. Kidney International, 66(S90), S39-S45. [Link]

  • Pai, A. B., & Shepler, B. (2009). Comparison of Sevelamer Hydrochloride and Sevelamer Carbonate: Risk of Metabolic Acidosis and Clinical Implications. Pharmacotherapy, 29(5), 554-561. [Link]

  • Swearingen, R. A., et al. (2004). Determination of the binding parameter constants of Renagel® capsules and tablets at pH 7.0 by the Langmuir approximation. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 753-760. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N'-Di-2-propenyl-1,3-propanediamine

From the Senior Application Scientist's Desk: In the landscape of innovative research and drug development, the synthesis and application of novel compounds are a daily reality. N,N'-Di-2-propenyl-1,3-propanediamine, als...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

In the landscape of innovative research and drug development, the synthesis and application of novel compounds are a daily reality. N,N'-Di-2-propenyl-1,3-propanediamine, also known as N,N'-Diallyl-1,3-propanediamine, is a reactive diamine used in various synthetic pathways. While its utility is significant, the responsibility for its safe handling and disposal is paramount. Improper disposal not only poses immediate safety risks within the laboratory but also carries severe environmental consequences and regulatory penalties.[1]

This guide provides a robust, step-by-step framework for the proper disposal of N,N'-Di-2-propenyl-1,3-propanediamine, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring a safe environment for ourselves and our communities.

Hazard Profile: Understanding the "Why" Behind the Procedure

These hazards dictate every step of the disposal process. The corrosivity demands specific container materials and rigorous personal protective equipment (PPE). The flammability requires storage away from ignition sources and the use of non-sparking tools.[3] The toxicity underscores the absolute prohibition of sewer or general trash disposal.

Table 1: Inferred Hazard Profile and Physical Properties

Property/Hazard Inferred Characteristic Rationale & Implication for Disposal
GHS Classification (Anticipated) Flammable Liquid; Acute Toxicity (Oral, Dermal); Skin Corrosion/Irritation; Serious Eye Damage.[2][4][5] This chemical must be treated as hazardous waste. Disposal requires a licensed carrier; sewer and standard trash disposal are strictly forbidden.
Physical State Liquid Spills can spread quickly. Liquid waste containers must be securely sealed to prevent leaks and vapor release.
Odor Fish-like, amine odor[2] A noticeable odor can indicate a leak or spill, serving as an immediate alert to a potential exposure risk.
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6] Vapors may form explosive mixtures with air.[2] CRITICAL: This waste must be segregated. Never mix with incompatible chemicals to prevent violent reactions, heat generation, or gas evolution.

| Health Hazards | Causes severe skin burns and eye damage.[4][7][8] Harmful if swallowed or in contact with skin.[4][5] Inhalation may cause corrosive injuries.[2] | Mandates the use of extensive PPE (gloves, lab coat, eye/face protection). All handling must be done in a well-ventilated area, preferably a chemical fume hood. |

The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of laboratory chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies establish the regulations:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal.[1] Key RCRA tenets for laboratories include the prohibition of sewer disposal, mandatory waste documentation, and specific labeling requirements.[1]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[9][11]

Your institution's Environmental Health & Safety (EH&S) office translates these federal mandates into actionable protocols for your specific location. Always consult your institution's CHP and EH&S guidelines as the primary authority.

Pre-Disposal Protocol: Waste Generation and Accumulation

Proper disposal begins the moment the chemical is deemed waste. The following steps ensure safety and compliance from the outset.

Step 1: Designate a Satellite Accumulation Area (SAA) The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[12][13] This could be a marked secondary containment tray within a chemical fume hood or a designated, ventilated cabinet. For flammable and corrosive liquids like N,N'-Di-2-propenyl-1,3-propanediamine, an SAA inside a flammable storage cabinet is ideal.[14]

Step 2: Select the Appropriate Waste Container

  • Compatibility is Key: The waste container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable for amine waste.[15] Ensure the container is in good condition, with no cracks or defects.[12]

  • Secure Closure: The container must have a tight-fitting, screw-on cap. Containers must remain closed at all times except when waste is being added.[12] Leaving a funnel in the container is a common but dangerous violation.[12]

Step 3: Label the Waste Container Immediately Proper labeling is non-negotiable and one of the most frequent sources of regulatory citations.[15] The moment the first drop of waste enters the container, it must be labeled.[12]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[12]

  • The full, unabbreviated chemical name: "N,N'-Di-2-propenyl-1,3-propanediamine" . List all other constituents and their approximate percentages.[12]

  • A clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • The accumulation start date is typically added when the container is moved from the SAA to a central storage area, but check your institutional policy.[14]

Disposal Workflow: From Benchtop to Final Pickup

The following workflow outlines the complete disposal process, ensuring every stage is handled with the necessary scientific and regulatory rigor.

Workflow Diagram: Disposal of N,N'-Di-2-propenyl-1,3-propanediamine

G cluster_0 In-Lab Procedures (SAA) cluster_1 Preparation for Disposal cluster_2 EH&S / Vendor Handling cluster_3 Emergency Spill Protocol A Waste Generation B Select Compatible Container (HDPE/Glass) A->B C Affix 'HAZARDOUS WASTE' Label & List Constituents B->C D Add Waste in Chemical Fume Hood C->D E Keep Container Securely Closed in designated SAA D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Container is 90% Full F->G Weekly Inspection H Final Check: Lid secure, Label complete, Container clean G->H I Complete Chemical Waste Pickup Form (EH&S) H->I J Store in Central Accumulation Area (CAA) by EH&S I->J EH&S Pickup K Manifest & Transport by Licensed Disposal Vendor J->K L Final Disposal at Approved Treatment Facility (e.g., Incineration) K->L S1 Spill Occurs S2 Evacuate & Alert Personnel S1->S2 S3 Consult SDS / Emergency Plan Assess Spill Size S2->S3 S4 Small Spill: Use appropriate absorbent (e.g., universal binder) S3->S4 Manageable S5 Large Spill: Contact EH&S Emergency Line S3->S5 Unmanageable S6 Collect Contaminated Material in a Labeled Waste Container S4->S6 S6->I Request Pickup

Caption: Decision workflow for the safe disposal of N,N'-Di-2-propenyl-1,3-propanediamine.

Experimental Protocol: Step-by-Step Waste Collection and Disposal

Objective: To safely accumulate and prepare a container of N,N'-Di-2-propenyl-1,3-propanediamine waste for disposal in compliance with EPA and OSHA regulations.

Materials:

  • N,N'-Di-2-propenyl-1,3-propanediamine waste

  • Appropriate waste container (e.g., 4L HDPE bottle)

  • Hazardous waste label

  • Secondary containment tray

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, appropriate lab coat, heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).

Procedure:

  • Preparation and Safety:

    • Perform all waste handling inside a certified chemical fume hood.[10]

    • Don all required PPE. Ensure an eyewash station and safety shower are accessible and unobstructed.[16]

    • Place the designated, properly labeled waste container inside a secondary containment tray within the SAA.

  • Waste Accumulation:

    • Carefully pour the N,N'-Di-2-propenyl-1,3-propanediamine waste into the container using a funnel.

    • Causality: Performing this transfer in a fume hood contains potentially harmful and flammable vapors.

    • Remove the funnel immediately after use and securely fasten the container cap. This prevents vapor release and potential spills.[12]

    • Rinse the funnel with a minimal amount of a suitable solvent (e.g., isopropanol), and add the rinsate to the hazardous waste container.

  • Storage and Segregation:

    • Ensure the container is stored in its designated SAA, away from incompatible materials like acids and oxidizing agents.[17]

    • Causality: Segregation prevents accidental mixing that could lead to a dangerous chemical reaction. Maintaining a log of stored chemicals helps prevent such errors.

  • Requesting Disposal:

    • Monitor the waste level. When the container is approximately 90% full, cease adding waste.

    • Causality: Leaving headspace (ullage) of about 10% is crucial to allow for vapor expansion due to temperature changes, preventing container rupture.

    • Wipe the exterior of the container clean. Ensure the label is fully completed, legible, and securely attached.

    • Complete and submit a chemical waste pickup request form as required by your institution's EH&S department.[12]

  • Awaiting Pickup:

    • Store the sealed, full container in the SAA until it is collected by trained EH&S personnel. Do not move the waste to another lab or unapproved storage area.[14]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Alert and Evacuate: Alert all personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency EH&S number.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with caution.

  • Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad to contain the spill.[6] Do not use combustible materials like paper towels on a large spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container. Use non-sparking tools for this process.[8]

  • Decontaminate: Clean the spill area as recommended by your institution's safety plan.

  • Dispose: Label the container with all constituents (absorbent material and chemical) and request a pickup from EH&S.[16]

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, protect our environment, and ensure that your vital research can proceed without compromising regulatory compliance or personal well-being.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved February 24, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 24, 2026, from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved February 24, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 24, 2026, from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University Medical Center. Retrieved February 24, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 24, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved February 24, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 24, 2026, from [Link]

  • OSHA Laboratory Standard. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). US EPA. Retrieved February 24, 2026, from [Link]

  • N,N-Diethyl-1,3-propanediamine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. (2023, September 21). Fisher Scientific. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: 1,3-Diaminopropane. (2020, April 20). Chemos GmbH & Co.KG. Retrieved February 24, 2026, from [Link]

  • 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved February 24, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling N,N'-Di-2-propenyl-1,3-propanediamine

Part 1: Executive Safety Summary N,N'-Di-2-propenyl-1,3-propanediamine (also known as N,N'-diallyl-1,3-propanediamine) presents a multi-vector hazard profile characteristic of allylic amines. It is highly corrosive , fla...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

N,N'-Di-2-propenyl-1,3-propanediamine (also known as N,N'-diallyl-1,3-propanediamine) presents a multi-vector hazard profile characteristic of allylic amines. It is highly corrosive , flammable , and possesses acute toxicity risks upon inhalation or dermal contact.

This guide moves beyond basic Safety Data Sheet (SDS) compliance, offering a logistical framework for safe integration into drug development workflows. The presence of allyl groups enhances the compound's reactivity and toxicity profile compared to saturated diamines, necessitating stricter barrier protection and engineering controls.

Part 2: Chemical Identity & Hazard Profile

Chemical Structure:

  • IUPAC Name: N,N'-Di-2-propenyl-1,3-propanediamine[1][2][3]

  • Common Name: N,N'-Diallyl-1,3-propanediamine[1][2]

  • CAS Number: 83132-59-6 (Free base) / 205041-15-2 (Dihydrochloride salt)[2]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Functional Groups: Secondary Allylic Amines (High reactivity/toxicity potential)[2]

GHS Hazard Classifications:

Hazard Class Category Hazard Statement
Flammable Liquid Cat.[2] 3 H226: Flammable liquid and vapor.[4][5]
Skin Corrosion Cat.[4] 1B H314: Causes severe skin burns and eye damage.[4][6]
Acute Toxicity Cat. 3/4 H301/H311: Toxic if swallowed or in contact with skin.

| Eye Damage | Cat. 1 | H318: Causes serious eye damage.[2][6] |

Critical Insight: Allylic amines are known to be significantly more toxic than their alkyl counterparts due to metabolic activation (e.g., acrolein formation). Treat this compound as a "High Hazard" reagent requiring designated handling areas.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged handling of allylic amines due to rapid permeation. The following PPE standards are non-negotiable for handling neat (undiluted) material.

Table 1: Required PPE Specifications
ComponentSpecificationTechnical Justification
Hand Protection (Primary) Silver Shield / 4H (Laminate) Permeation Resistance: Allylamines permeate nitrile in <15 mins.[2] Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Nitrile (Double Layer) Used over laminate gloves for dexterity and to protect the inner glove from physical tears.
Eye/Face Protection Chemical Goggles + Face Shield Corrosivity: Risk of irreversible corneal opacity. Safety glasses are inadequate for liquid transfer.
Respiratory Protection Full-Face Respirator (OV/P100) Required only if working outside a fume hood (not recommended).[2] Organic Vapor (OV) cartridges capture amine vapors.
Body Protection Flame-Resistant (FR) Lab Coat Flammability: Synthetic lab coats can melt into skin during a flash fire.[2] FR cotton/Nomex is required.

Part 4: Operational Protocol (Safe Handling Lifecycle)

Engineering Controls:

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: Secondary containment tray (polypropylene) to contain 110% of the vessel volume.

Handling Technique:

  • Transfer: Avoid open pouring. Use cannula transfer or gas-tight syringes for volumes <50 mL to minimize vapor generation.[2]

  • Quenching: Residual material on glassware must be quenched with dilute HCl (1M) in a hood before removal for washing. This neutralizes the amine and reduces volatility.

  • Incompatibility: Store away from oxidizing agents (peroxides, nitrates) and acids . Allyl groups can polymerize exothermically if initiated by strong oxidizers.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe handling, from storage to disposal.

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Laminate Gloves + Face Shield Start->CheckPPE HoodCheck Fume Hood Status: Velocity > 80 fpm? CheckPPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Transfer Transfer Protocol: Use Syringe/Cannula (No Open Pouring) HoodCheck->Transfer Yes Reaction Experimental Use (Closed System) Transfer->Reaction Cleanup Decontamination: Quench residues with dilute HCl Reaction->Cleanup Waste Disposal: Segregated Organic Amine Waste Cleanup->Waste

Figure 1: Operational decision tree for handling N,N'-Di-2-propenyl-1,3-propanediamine, emphasizing engineering controls.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (15-meter radius).

  • PPE Upgrade: Response team must wear SCBA (Self-Contained Breathing Apparatus) if spill is >100 mL due to vapor toxicity.

  • Neutralization: Absorb with vermiculite or sand . Do not use combustible materials like sawdust.

  • Clean-up: Treat the absorbed material as hazardous waste.[2] Wipe surface with dilute acetic acid or HCl to neutralize trace amines.

Exposure First Aid
  • Skin: Immediate drench (Safety Shower) for 15 minutes . Remove contaminated clothing under the shower.[6] Do not apply neutralizing agents (acids) to the skin; use water only.

  • Eyes: Irrigate (Eyewash Station) for 15 minutes . Hold eyelids open. Seek immediate ophthalmological consult.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal
  • Classification: Hazardous Organic Waste (Corrosive, Flammable).

  • Protocol:

    • Collect in a dedicated HDPE waste container labeled "Aliphatic Amines".

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) or active acyl halides to prevent exothermic runaway.

    • Label clearly with specific chemical name to prevent downstream incompatibility issues.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10630734, N,N'-Di-2-propenyl-1,3-propanediamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Allylamine (Analogous Hazard Data). Retrieved from [Link][2]

  • Global Substance Registration System (GSRS). (2023). N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE (UNII: G172PU0Z5D).[2][3] Retrieved from [Link][2]

Sources

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Feasible Synthetic Routes

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N,N'-Di-2-propenyl-1,3-propanediamine
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